HIV-1 inhibitor-66
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H15BrClF3N4O3 |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
3-[3-(4-bromophenyl)-5-chlorophenoxy]-1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C22H15BrClF3N4O3/c1-30-18(28-29-21(30)33)11-31-7-6-17(22(25,26)27)19(20(31)32)34-16-9-13(8-15(24)10-16)12-2-4-14(23)5-3-12/h2-10H,11H2,1H3,(H,29,33) |
InChI Key |
QNIACYCIPWZTEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C4=CC=C(C=C4)Br)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Antiviral Profile of HIV-1 Inhibitor-66: A Technical Overview
This guide provides an in-depth analysis of the in vitro antiviral activity of HIV-1 Inhibitor-66, a novel compound under investigation for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Assessment of Antiviral Potency and Cytotoxicity
The antiviral efficacy of this compound was evaluated in various cell lines, with key quantitative data summarized in the table below. These values represent the compound's potency in inhibiting viral replication and its margin of safety in terms of cellular toxicity.
| Parameter | Value | Cell Line | Description |
| EC50 | 0.039 nM (39 pM) | MT-2 cells | The concentration of the compound that results in a 50% reduction in HIV-1 replication.[1] |
| EC90 | 0.101 nM | MT-2 cells | The concentration of the compound that results in a 90% reduction in HIV-1 replication.[1] |
| CC50 | >20 µM | MT-2 cells | The concentration of the compound that causes a 50% reduction in cell viability.[1] |
| Therapeutic Index (TI) | >512,820 | MT-2 cells | The ratio of CC50 to EC50, indicating a high degree of selectivity for antiviral activity over cellular toxicity.[1] |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the in vitro antiviral activity and cytotoxicity of this compound.
Antiviral Activity Assay
The antiviral activity of this compound was determined using a reporter virus assay in MT-2 cells. This method quantifies the extent of viral replication in the presence of the inhibitor.
-
Cell Preparation: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, were cultured and maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Dilution: A serial dilution of this compound was prepared to test a range of concentrations.
-
Infection: MT-2 cells were infected with a replication-competent HIV-1 reporter virus (e.g., NL4-3-based reporter virus) at a specific multiplicity of infection (MOI).
-
Treatment: Immediately following infection, the diluted concentrations of this compound were added to the cell cultures.
-
Incubation: The treated and infected cells were incubated for a period of 5 days at 37°C in a CO2 incubator to allow for viral replication.[2]
-
Quantification of Viral Replication: The level of viral replication was quantified by measuring the activity of the reporter gene (e.g., luciferase or β-galactosidase) expressed by the virus. Alternatively, the concentration of the HIV-1 p24 antigen in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50) was calculated as the concentration of the inhibitor that reduced reporter gene activity or p24 antigen levels by 50% compared to untreated, infected control cells.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated using the MTT assay to measure its effect on the metabolic activity of uninfected cells.
-
Cell Seeding: MT-4 cells were seeded in a 96-well microplate at a predetermined density.[2]
-
Compound Treatment: Serial dilutions of this compound were added to the cells.
-
Incubation: The cells were incubated with the compound for a period equivalent to the antiviral assay (e.g., 5 days) at 37°C in a CO2 incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated for a few hours. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (e.g., 450 nm) using a microplate spectrophotometer.[3]
-
Data Analysis: The 50% cytotoxic concentration (CC50) was determined as the concentration of the compound that reduced the viability of the cells by 50% compared to untreated control cells.[4]
Visualizing Experimental and Mechanistic Pathways
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Based on its activity profile, this compound is classified as a capsid inhibitor. These inhibitors disrupt multiple stages of the viral life cycle by binding to the viral capsid protein (CA). The diagram below illustrates this multi-faceted mechanism of action.
The potent in vitro activity and high therapeutic index of this compound suggest that it is a promising candidate for further preclinical and clinical development. Its unique mechanism of action, targeting the viral capsid, makes it a valuable potential component of combination antiretroviral therapy, particularly for treatment-experienced patients with resistance to other drug classes.
References
- 1. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of HIV-1 Neutralizing Antibody m66 Binding to gp41
This in-depth technical guide provides a comprehensive overview of the structural and biophysical basis of the interaction between the HIV-1 broadly neutralizing antibody m66 and its epitope on the gp41 envelope glycoprotein. This document is intended for researchers, scientists, and drug development professionals working in the fields of HIV-1 research, immunology, and structural biology.
Introduction
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) is the primary target for neutralizing antibodies and a key focus for vaccine design. The gp41 subunit of Env contains a highly conserved membrane-proximal external region (MPER), which is the target of several broadly neutralizing antibodies, including 2F5 and the 2F5-like antibody, m66. Understanding the molecular details of how these antibodies recognize and neutralize the virus is crucial for the development of effective HIV-1 vaccines and therapeutics.
Antibody m66, and its closely related variant m66.6, are of significant interest due to their ability to neutralize a range of HIV-1 isolates by targeting the N-terminal region of the gp41 MPER.[1] This guide will delve into the structural features of the m66-gp41 interaction, present available quantitative binding data, and provide detailed protocols for the key experimental techniques used to characterize this interaction.
Structural Basis of m66 Recognition of gp41
The crystal structure of the antigen-binding fragment (Fab) of m66 in complex with a peptide from the gp41 MPER provides atomic-level insights into the molecular recognition mechanism.
The m66 antibody recognizes a conformational epitope on the gp41 MPER that consists of a helix followed by an extended loop.[1] The majority of the interactions are mediated by the heavy chain of m66, which contributes approximately 81% of the total buried surface area upon binding.[1] A key feature of the interaction is the cradling of the extended loop portion of the gp41 peptide by the third complementarity-determining region of the m66 heavy chain (CDR H3).[1]
PDB Accession Codes:
-
4NRX: Crystal structure of m66 Fab in complex with gp41 MPER peptide.[2]
-
4NRY: Crystal structure of unbound m66 Fab.
-
4NRZ: Crystal structure of unbound m66.6 Fab.
Quantitative Binding Data
The binding of m66 and its variant m66.6 to the gp41 MPER has been characterized using neutralization assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the antibody's potency in preventing viral entry.
| HIV-1 Pseudovirus Strain | m66 Neutralization IC50 (µg/mL) | m66.6 Neutralization IC50 (µg/mL) | Reference |
| BG505.W6M.C2 | >50 | 1.8 | --INVALID-LINK-- |
| JRFL | >50 | 2.5 | --INVALID-LINK-- |
| YU2 | >50 | 4.2 | --INVALID-LINK-- |
| SF162 | >50 | >50 | --INVALID-LINK-- |
| BaL.26 | >50 | 15.6 | --INVALID-LINK-- |
Note: As of the latest available data, specific binding affinities (Kd), association/dissociation rates (kon/koff), and thermodynamic parameters (ΔH, ΔS) for the m66 antibody determined by Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been published. For comparison, the closely related antibody 2F5 has been characterized by ITC, revealing a dissociation constant (Kd) in the micromolar range for the core epitope peptide and in the nanomolar range for the functional epitope peptide, with the binding being enthalpically driven.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the structural and functional characterization of the m66-gp41 interaction.
Recombinant Fab Fragment Production and Purification
Production of Fab fragments is essential for crystallographic studies and certain biophysical assays.
Protocol:
-
Expression: The heavy and light chains of the m66 antibody are cloned into a suitable mammalian expression vector (e.g., pcDNA3.1). The vectors are then co-transfected into HEK293T cells.
-
Purification:
-
The cell culture supernatant containing the secreted full-length IgG is harvested and clarified by centrifugation.
-
The IgG is purified using Protein A affinity chromatography.
-
The purified IgG is digested with papain to generate Fab and Fc fragments. The digestion is typically carried out in a buffer containing cysteine and EDTA at 37°C.
-
The Fab fragments are separated from the Fc fragments and undigested IgG by passing the digest over a Protein A column, as the Fab fragments do not bind.
-
The Fab fragments are further purified by size-exclusion chromatography to ensure homogeneity.[4]
-
Crystallization of the m66 Fab-gp41 Peptide Complex
Obtaining high-quality crystals is a prerequisite for X-ray crystallographic structure determination.
Protocol:
-
Complex Formation: The purified m66 Fab is mixed with a molar excess of the synthetic gp41 MPER peptide (e.g., residues 651-669).
-
Crystallization Screening: The Fab-peptide complex is concentrated and subjected to sparse matrix screening using commercially available crystallization screens (e.g., Hampton Research, Emerald BioSystems). The hanging-drop or sitting-drop vapor diffusion method is commonly used.
-
Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[1]
HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)
This assay is widely used to quantify the neutralizing activity of antibodies against HIV-1.[5][6][7][8]
Protocol:
-
Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.
-
Antibody Dilution: Serial dilutions of the m66 antibody are prepared in growth medium.
-
Virus Incubation: A constant amount of HIV-1 pseudovirus is pre-incubated with the antibody dilutions for a defined period (e.g., 1 hour) at 37°C.
-
Infection: The antibody-virus mixture is then added to the TZM-bl cells. DEAE-Dextran is often included to enhance viral infectivity.
-
Incubation and Lysis: The plates are incubated for 48 hours at 37°C. The cells are then lysed to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysates, and the resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.
-
Data Analysis: The percentage of neutralization is calculated relative to control wells containing virus but no antibody. The IC50 value is determined as the antibody concentration that results in a 50% reduction in luminescence.
Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)
While specific SPR data for m66 is unavailable, this general protocol outlines the methodology for characterizing antibody-peptide interactions.[9][10][11][12]
Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Ligand Immobilization: The m66 antibody is immobilized on the activated sensor surface via amine coupling. The desired immobilization level is achieved by controlling the antibody concentration and contact time.
-
Analyte Injection: A series of concentrations of the gp41 MPER peptide (analyte) are injected over the sensor surface at a constant flow rate. A reference flow cell without immobilized antibody is used for background subtraction.
-
Data Collection: The binding and dissociation of the peptide are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are reported in resonance units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (General Protocol)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15][16][17]
Protocol:
-
Sample Preparation: The purified m66 Fab and the gp41 MPER peptide are extensively dialyzed against the same buffer to minimize heat of dilution effects.
-
ITC Experiment: The m66 Fab solution is placed in the sample cell of the calorimeter, and the gp41 peptide solution is loaded into the injection syringe at a higher concentration.
-
Titration: A series of small injections of the peptide are made into the Fab solution while the temperature is kept constant. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of peptide to Fab. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy change (ΔH). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of HIV-1 entry and the experimental workflow for characterizing the m66 antibody.
References
- 1. Structural Basis for HIV-1 Neutralization by 2F5-Like Antibodies m66 and m66.6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Thermodynamic Analysis of the Binding of 2F5 (Fab and Immunoglobulin G Forms) to Its gp41 Epitope Reveals a Strong Influence of the Immunoglobulin Fc Region on Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two routes for production and purification of Fab fragments in biopharmaceutical discovery research: Papain digestion of mAb and transient expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Neutralization in TZM-bl Cells [bio-protocol.org]
- 9. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. Surface plasmon resonance (SPR) binding analysis [bio-protocol.org]
- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 14. Isothermal Titration Calorimetry Reveals Differential Binding Thermodynamics of Variable Region-identical Antibodies Differing in Constant Region for a Univalent Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
Preliminary Cytotoxicity Profile of HIV-1 Inhibitor-66: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity profile of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-66 (also referred to as compound 10n). The information presented herein is intended to support further research and development of this compound as a potential antiretroviral therapeutic.
Introduction
This compound is an orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent inhibitory activity against wild-type HIV-1 reverse transcriptase.[1] As with any promising antiviral candidate, a thorough evaluation of its cytotoxicity is paramount to determine its therapeutic index and potential for clinical application. This document summarizes the available data on the bioactivity and safety profile of this compound and provides detailed methodologies for the key experimental assays used in its evaluation.
Quantitative Data Summary
The following tables summarize the currently available quantitative data for this compound, including its inhibitory activity against the HIV-1 reverse transcriptase enzyme, its effective concentration in cell-based assays against various viral strains, and its in vivo toxicity.
Table 1: In Vitro Inhibitory and Antiviral Activity of this compound
| Parameter | Target/Strain | Value |
| IC50 | Wild-Type HIV-1 Reverse Transcriptase | 40 nM[1] |
| EC50 | HIV-1 IIIB (Wild-Type) | 0.009 µM[1] |
| L100I Mutant | 0.011 µM[1] | |
| K103N Mutant | 0.013 µM[1] | |
| Y181C Mutant | 0.018 µM[1] | |
| Y188L Mutant | 0.703 µM[1] | |
| E138K Mutant | 0.013 µM[1] | |
| F227L/V106A Mutant | 17.7 µM[1] | |
| RES056 (K103N/Y181C) Mutant | 0.059 µM[1] |
Table 2: In Vivo Toxicity Data for this compound
| Parameter | Species | Value |
| LD50 | Rat | >2000 mg/kg[1] |
Note: Specific CC50 (50% cytotoxic concentration) values from in vitro cell line studies are not yet publicly available. The determination of CC50 is a critical next step in characterizing the selectivity index (SI = CC50/EC50) of this compound.
Experimental Protocols
Detailed methodologies for the assessment of cytotoxicity and antiviral activity are crucial for the reproducibility and validation of experimental findings.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The concentration of the test compound that reduces cell viability by 50% is determined as the CC50.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (this compound)
-
96-well microtiter plates
-
Solubilization solution (e.g., SDS-HCl or DMSO)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., MT-4, CEM-SS, or PBMCs) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a period that corresponds to the antiviral assay duration (e.g., 3-5 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. For antiviral assays, this is typically the concentration that inhibits viral replication by 50%.
General Procedure:
-
Cell Infection: Seed target cells in a 96-well plate and infect them with a known titer of HIV-1.
-
Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done through various methods, such as:
-
p24 Antigen ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measuring the activity of reverse transcriptase in the supernatant.
-
Cytopathic Effect (CPE) Reduction Assay: Visually scoring the protection of cells from virus-induced death.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (infected, untreated cells). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Visualizations
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site.[5][6][7] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of viral RNA into DNA.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 7. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to HIV-1 Inhibitor-66 and its Effect on Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HIV-1 Inhibitor-66, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It details the inhibitor's mechanism of action, inhibitory activity against wild-type and drug-resistant HIV-1 strains, pharmacokinetic profile, and the experimental protocols used for its evaluation.
Executive Summary
This compound (also referred to as compound 10n in foundational research) is an orally active, potent non-nucleoside reverse transcriptase inhibitor. It demonstrates significant inhibitory activity against wild-type HIV-1 reverse transcriptase with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Notably, it maintains potency against a range of common NNRTI-resistant HIV-1 strains. Its mechanism of action involves allosteric inhibition of the reverse transcriptase enzyme, binding to a highly conserved hydrophobic pocket adjacent to the polymerase active site, with key interactions involving the residue W229. Preclinical pharmacokinetic studies in rats indicate good oral bioavailability and a favorable safety profile.
Mechanism of Action
This compound functions as an allosteric inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the viral genome. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for the polymerase active site, NNRTIs bind to a distinct, hydrophobic pocket on the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site.
The binding of this compound to this "NNRTI binding pocket" induces a conformational change in the enzyme, which distorts the polymerase active site. This allosteric effect impairs the enzyme's ability to bind to its natural substrates and catalyze the polymerization of viral DNA from the RNA template, thereby halting the reverse transcription process. Foundational research has identified that this inhibitor specifically targets the highly conserved W229 residue within the binding pocket, contributing to its high potency.[1]
Caption: Allosteric Inhibition of HIV-1 RT by Inhibitor-66.
Quantitative Data
The inhibitory activity and preclinical pharmacokinetic parameters of this compound are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) |
| Wild-Type HIV-1 Reverse Transcriptase | IC50 | 40 |
Data sourced from MedChemExpress.[1]
Table 2: Antiviral Activity against HIV-1 Strains
| HIV-1 Strain | Parameter | Value (µM) |
| Wild-Type | ||
| HIV-1 IIIB | EC50 | 0.009 |
| NNRTI-Resistant Mutants | ||
| L100I | EC50 | 0.011 |
| K103N | EC50 | 0.013 |
| Y181C | EC50 | 0.018 |
| Y188L | EC50 | 0.703 |
| E138K | EC50 | 0.013 |
| F227L/V106A | EC50 | 17.7 |
| RES056 (K103N/Y181C) | EC50 | 0.059 |
EC50 (50% effective concentration) values were determined in cell-based assays. Data sourced from the primary publication by Sun et al., where this compound is referred to as compound 10n.[1]
Table 3: Preclinical Pharmacokinetic and Safety Profile in Rats
| Parameter | Value |
| Half-life (T1/2) | 5.09 hours |
| Oral Bioavailability (F) | 108.96% |
| Acute Toxicity (LD50) | >2000 mg/kg |
Data sourced from MedChemExpress.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a generalized, non-radioactive, colorimetric ELISA-based method for determining the IC50 value of an inhibitor against purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (WT)
-
This compound (or test compound)
-
Reaction Buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Template/Primer Hybrid (e.g., poly(A) x oligo(dT)15)
-
Nucleotide Mix (dATP, dCTP, dGTP, dTTP, and digoxigenin-labeled dUTP)
-
Lysis Buffer
-
Streptavidin-coated 96-well microplates
-
Anti-digoxigenin-POD (peroxidase) conjugate
-
ABTS substrate solution
-
Stop Solution (e.g., 1% SDS)
-
Plate washer and microplate reader (405 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer to achieve the final desired concentrations.
-
Reaction Setup: In each well of a reaction tube, add the reaction buffer, the template/primer hybrid, and the diluted inhibitor.
-
Enzyme Addition: Add the purified HIV-1 RT enzyme to each tube to initiate the reaction. Include controls with no inhibitor (positive control) and no enzyme (negative control).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for DNA synthesis.
-
Transfer to Plate: Transfer the reaction mixtures to the streptavidin-coated 96-well plate. The biotinylated primer will bind the newly synthesized DNA strand to the well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Detection: Add the anti-digoxigenin-POD conjugate to each well. This antibody will bind to the digoxigenin-labeled dUTP incorporated into the synthesized DNA. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step to remove the unbound antibody-conjugate.
-
Substrate Addition: Add the ABTS substrate solution. The peroxidase enzyme will catalyze a color change. Incubate at room temperature for 15-30 minutes.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Caption: Workflow for an ELISA-based HIV-1 RT Inhibition Assay.
Cell-Based Antiviral Assay (EC50 Determination)
This protocol describes a general method for determining the 50% effective concentration (EC50) of an inhibitor against HIV-1 replication in a cell line (e.g., MT-4 cells).
Materials:
-
MT-4 human T-cell line
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
HIV-1 viral stock (wild-type or resistant strains)
-
This compound (or test compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT)
-
p24 antigen ELISA kit (or other viral replication marker assay)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no drug (virus control) and wells with no drug and no virus (cell control).
-
Viral Infection: Infect the cells with a pre-titrated amount of HIV-1 stock (a specific multiplicity of infection, MOI).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication:
-
p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit. The amount of p24 is directly proportional to the extent of viral replication.
-
MTT Assay (for Cytopathic Effect): Alternatively, if the virus causes a cytopathic effect (CPE), add MTT reagent to the cells. The amount of formazan product, measured by absorbance, correlates with the number of viable cells. The protective effect of the inhibitor against virus-induced cell death is measured.
-
-
Data Analysis: Calculate the percentage of viral inhibition (for p24) or cell protection (for MTT) for each drug concentration compared to the virus control. Plot the percentage against the log of the inhibitor concentration and use non-linear regression to calculate the EC50 value. A parallel assay without virus is performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
References
Unveiling a New Frontier in HIV-1 Inhibition: A Technical Deep Dive into the Aryl Triazolone Dihydropyridine Scaffold of HIV-1 Inhibitor-66
For Immediate Release
Jinan, Shandong – Researchers have unveiled a novel chemical scaffold with significant potential in the ongoing battle against HIV-1. HIV-1 inhibitor-66 (also identified as compound 10n) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) built upon a unique aryl triazolone dihydropyridine (ATDP) core. This in-depth guide provides a technical overview of this promising inhibitor, detailing its chemical novelty, biological efficacy, and the experimental foundations of its discovery for an audience of researchers, scientists, and drug development professionals.
The core innovation of this compound lies in its ATDP scaffold, which was rationally designed to enhance interactions with the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT) enzyme. This design strategy aims to overcome the challenge of drug resistance that plagues many existing NNRTIs. By targeting highly conserved residues within the binding pocket, specifically W229, the ATDP scaffold offers a new avenue for developing more robust and resilient antiretroviral therapies.
Quantitative Data Summary
The biological and pharmacokinetic profiles of this compound (compound 10n) have been rigorously evaluated. The following tables summarize the key quantitative data, offering a clear comparison of its potency and in vivo behavior.
Table 1: In Vitro Anti-HIV-1 Activity of this compound (Compound 10n)
| Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) in MT-4 Cells | Selectivity Index (SI) |
| HIV-1 IIIB (Wild-Type) | 0.009 | >22.6 | >2511 |
| L100I Mutant | 0.011 | >22.6 | >2055 |
| K103N Mutant | 0.013 | >22.6 | >1738 |
| Y181C Mutant | 0.018 | >22.6 | >1256 |
| Y188L Mutant | 0.703 | >22.6 | >32 |
| E138K Mutant | 0.013 | >22.6 | >1738 |
| F227L/V106A Mutant | 17.7 | >22.6 | >1.3 |
| RES056 (K103N/Y181C) | 0.059 | >22.6 | >383 |
EC₅₀: 50% effective concentration required to inhibit HIV-1 replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: HIV-1 Reverse Transcriptase Inhibition
| Compound | IC₅₀ (nM) |
| This compound (10n) | 40 |
IC₅₀: 50% inhibitory concentration against wild-type HIV-1 reverse transcriptase.
Table 3: Pharmacokinetic Profile of this compound (10n) in Rats (Oral Administration)
| Parameter | Value |
| T₁/₂ (h) | 5.09 |
| Tₘₐₓ (h) | Not Reported |
| Cₘₐₓ (ng/mL) | Not Reported |
| AUC (ng·h/mL) | Not Reported |
| Bioavailability (F%) | 108.96 |
| Acute Toxicity (LD₅₀) | >2000 mg/kg |
T₁/₂: Half-life; Tₘₐₓ: Time to maximum concentration; Cₘₐₓ: Maximum concentration; AUC: Area under the curve; F%: Oral bioavailability.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Synthesis of the Aryl Triazolone Dihydropyridine (ATDP) Scaffold
The synthesis of the ATDP core of this compound is a multi-step process. A generalized workflow is presented below.
General synthetic workflow for the ATDP scaffold.
General Procedure:
-
Formation of the Dihydropyridinone Core: A substituted phenylhydrazine is reacted with a β-ketoester, such as diethyl 2-acetyl-3-(trifluoromethyl)succinate, typically under acidic conditions (e.g., acetic acid) and heat to yield the dihydropyridinone intermediate.
-
Introduction of the Aryloxy Moiety: The dihydropyridinone is then subjected to a nucleophilic aromatic substitution or a Williamson ether synthesis with a substituted phenol to introduce the aryloxy group at the desired position.
-
Construction of the Triazolone Ring: The resulting intermediate undergoes a series of reactions to form the triazolone ring. This often involves reaction with a carbonyl source like phosgene or a safer equivalent, followed by cyclization with a hydrazine derivative.
HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity of this compound against the wild-type HIV-1 RT was determined using a standardized enzymatic assay.
Methodological & Application
Application Note & Protocol: High-Throughput Screening of HIV-1 Inhibitors Using a Luciferase-Based Antiviral Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiviral therapies. A critical component of the drug discovery pipeline is the availability of robust and sensitive high-throughput screening (HTS) assays to identify and characterize potential inhibitors. This application note describes a detailed protocol for a luciferase-based antiviral assay to determine the potency of a novel HIV-1 inhibitor, designated here as inhibitor-66. This cell-based assay offers a rapid, sensitive, and reproducible method for measuring the inhibition of HIV-1 replication, making it amenable to HTS campaigns.[1][2][3] The protocol also incorporates a parallel cytotoxicity assay to ensure that the observed antiviral activity is not a result of adverse effects on the host cells.[4][5]
Assay Principle
This protocol utilizes a genetically engineered human T-cell line (e.g., TZM-bl) that contains an integrated HIV-1 long terminal repeat (LTR) driving the expression of a luciferase reporter gene.[3] Upon infection with HIV-1, the viral Tat protein is expressed and transactivates the LTR, leading to the production of luciferase. The amount of luciferase produced is directly proportional to the level of viral replication. In the presence of an effective antiviral agent like inhibitor-66, HIV-1 replication is blocked, resulting in a quantifiable reduction in the luciferase signal. The potency of the inhibitor is determined by measuring the concentration at which it inhibits viral replication by 50% (EC50). Concurrently, a cell viability assay is performed to assess the compound's toxicity to the host cells, with the 50% cytotoxic concentration (CC50) being determined. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of the compound.
Signaling Pathway of HIV-1 Entry and Replication
The following diagram illustrates the key stages of the HIV-1 lifecycle that can be targeted by antiviral inhibitors. Inhibitor-66 is hypothetically classified as a reverse transcriptase inhibitor.
Caption: Simplified HIV-1 lifecycle and the target of Inhibitor-66.
Experimental Workflow
The overall experimental workflow for assessing the antiviral efficacy and cytotoxicity of inhibitor-66 is depicted below.
References
- 1. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 3. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of HIV-1 Entry Using a CCR5 Co-receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of a representative CCR5 antagonist, Maraviroc, as a tool for studying the mechanisms of HIV-1 entry. For the purpose of these notes, "HIV-1 inhibitor-66" will be considered a placeholder for a potent and selective CCR5 antagonist with a mechanism of action analogous to Maraviroc.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex, multi-step process that represents a critical target for antiretroviral therapy. The entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4.[1][2][3] This interaction induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either the C-C chemokine receptor type 5 (CCR5) or the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The specific co-receptor used by the virus is a key determinant of its cellular tropism. Viruses that utilize CCR5 are termed R5-tropic and are predominantly responsible for initial transmission.[1]
Maraviroc is an FDA-approved small molecule antagonist of CCR5.[1][3][4] It functions as an entry inhibitor by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2][5][6] This binding induces a conformational change in the extracellular loops of CCR5, rendering it unable to be recognized by the gp120-CD4 complex.[2][6] Consequently, the subsequent steps of membrane fusion and viral entry are blocked. Due to its specific mechanism of action, Maraviroc is only effective against R5-tropic HIV-1 strains.[2][3]
Mechanism of Action of CCR5 Antagonists
The binding of a CCR5 antagonist like Maraviroc is allosteric and reversible.[5] It does not directly compete with the natural chemokine ligands of CCR5 for their binding site but instead alters the receptor's conformation.[7] This selective blockade of the HIV-1 co-receptor interaction, without significantly impacting the natural immunological functions of CCR5, makes it a valuable tool for dissecting the specific role of this co-receptor in viral entry and pathogenesis.
Quantitative Data Summary
The antiviral activity of CCR5 antagonists is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro. The IC50 values for Maraviroc can vary depending on the HIV-1 isolate, the cell type used in the assay, and the specific experimental conditions.
| Parameter | Virus Strain | Cell Type | Value | Reference |
| IC50 | HIV-1 Ba-L | PM-1 cells | 0.56 nM (geometric mean) | [7] |
| IC90 | 43 primary isolates (various clades) | PBMCs | 2.0 nM (geometric mean) | [7] |
| IC50 | HIV-1 Subtype A (A74) | U87.CD4.CCR5 cells | 10 nM | [6] |
| IC50 | HIV-1 Subtype B (B6) | U87.CD4.CCR5 cells | 2 nM | [6] |
| IC50 | HIV-1 Subtype C (C8) | U87.CD4.CCR5 cells | 2 nM | [6] |
| IC50 | HIV-1 Group O strains (40/42) | - | 1.23 nM (median) | [8] |
| IC50 | MIP-1α binding to CCR5 | HEK-293 cells | 3.3 nM | [9] |
| IC50 | MIP-1β binding to CCR5 | HEK-293 cells | 7.2 nM | [9] |
| IC50 | RANTES binding to CCR5 | HEK-293 cells | 5.2 nM | [9] |
Experimental Protocols
Detailed methodologies for key experiments to study HIV-1 entry mechanisms using a CCR5 antagonist are provided below.
HIV-1 Neutralization Assay (Single-Cycle Infection)
This assay measures the ability of a compound to inhibit viral entry of pseudotyped viruses in a single round of infection.
Materials:
-
HEK293T cells
-
HIV-1 packaging plasmid (e.g., pSG3ΔEnv)
-
HIV-1 Env expression plasmid (for an R5-tropic strain, e.g., Ba-L)
-
Reporter gene plasmid (e.g., pNL4-3.Luc.R-E-)
-
Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)
-
Culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Transfection reagent
-
Serial dilutions of the CCR5 antagonist (e.g., Maraviroc)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the Env expression plasmid, and the reporter gene plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Determine the virus titer (e.g., by p24 ELISA or by titrating on target cells).
-
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the CCR5 antagonist in culture medium.
-
Pre-incubate the pseudovirus with the serial dilutions of the inhibitor for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control and determine the IC50 value.
-
Cell-Cell Fusion Assay
This assay measures the fusion between cells expressing the HIV-1 Env glycoprotein and target cells expressing CD4 and CCR5.
Materials:
-
Effector cells: Cells expressing an R5-tropic HIV-1 Env and Tat (e.g., HeLa-ADA cells).
-
Target cells: Indicator cells expressing CD4, CCR5, and an HIV-1 LTR-driven reporter gene (e.g., TZM-bl cells).
-
Culture medium
-
Serial dilutions of the CCR5 antagonist
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed TZM-bl target cells in a 96-well plate and incubate for 24 hours.[10]
-
Prepare serial dilutions of the CCR5 antagonist in culture medium.
-
Add the inhibitor dilutions to the target cells and incubate for 1 hour at 37°C.
-
Detach the HeLa-ADA effector cells and overlay them onto the TZM-bl cells.[10]
-
Incubate the co-culture for 6-8 hours at 37°C to allow for cell fusion and Tat-mediated transactivation of the reporter gene.
-
Lyse the cells and measure luciferase activity.
-
Calculate the percent inhibition of fusion and determine the IC50 value.
CCR5 Binding Assay (Flow Cytometry)
This assay quantifies the ability of a compound to inhibit the binding of a fluorescently labeled anti-CCR5 antibody to cells expressing CCR5.
Materials:
-
Cells expressing CCR5 (e.g., CEM.NKR-CCR5 cells or PBMCs)
-
PE-conjugated anti-CCR5 monoclonal antibody (e.g., 2D7)
-
Serial dilutions of the CCR5 antagonist
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Aliquot approximately 0.5 x 10^6 cells per tube.[11]
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing serial dilutions of the CCR5 antagonist and incubate for 30 minutes at room temperature.
-
Add the PE-conjugated anti-CCR5 antibody at a predetermined saturating concentration and incubate for 30 minutes at 4°C in the dark.[11]
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the PE signal.
-
Calculate the percent inhibition of antibody binding and determine the IC50 value.
Visualizations
Caption: HIV-1 entry pathway and the mechanism of a CCR5 antagonist.
Caption: Workflow for an HIV-1 neutralization assay.
Conclusion
CCR5 antagonists like Maraviroc are invaluable tools for probing the intricacies of HIV-1 entry. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms of viral entry, evaluating the efficacy of novel inhibitors, and investigating the development of drug resistance. The use of standardized assays and a clear understanding of the inhibitor's mechanism of action are crucial for obtaining reproducible and meaningful results in the ongoing effort to combat HIV-1.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 3. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Maraviroc | CCR5 Antagonist | HIV Inhibitor | TargetMol [targetmol.com]
- 10. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
Application Notes and Protocols for Measuring HIV-1 Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current techniques used to measure the efficacy of HIV-1 inhibitors. The protocols detailed below are intended to guide researchers in setting up and performing key assays for the evaluation of novel and existing antiretroviral compounds.
Introduction
The development of effective antiretroviral therapy (ART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. A critical aspect of developing new HIV-1 inhibitors is the accurate and reproducible measurement of their efficacy. A variety of in vitro assays are employed to determine the potency of these inhibitors, each with its own advantages and limitations. These assays can be broadly categorized into enzymatic assays, cell-based assays, and full-replication assays. The choice of assay depends on the specific research question, the target of the inhibitor, and the stage of drug development.
Key Concepts in Efficacy Measurement
Several quantitative parameters are used to describe the efficacy of an HIV-1 inhibitor.[1][2][3] Understanding these metrics is crucial for interpreting and comparing experimental results.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the activity of a target enzyme or the replication of the virus by 50%.[1] It is a common measure of drug potency.
-
Inhibitory Quotient (IQ): The ratio of the plasma drug concentration to the IC50.[1] It provides an indication of the potential in vivo efficacy.
-
Instantaneous Inhibitory Potential (IIP): A more recently developed metric that considers the slope of the dose-response curve, providing a more accurate measure of the intrinsic antiviral activity of a drug at clinically relevant concentrations.[1][2][3]
Data Presentation: Comparison of Efficacy Measurement Techniques
The following table summarizes the key characteristics of different assay types used to measure HIV-1 inhibitor efficacy.
| Assay Type | Principle | Advantages | Disadvantages | Key Readouts |
| Enzymatic Assays | Measures the direct inhibition of a specific viral enzyme (e.g., protease, reverse transcriptase, integrase) in a cell-free system.[4][5][6] | High-throughput, allows for the study of specific drug-target interactions, useful for initial screening.[7] | Does not account for cellular factors like drug uptake, metabolism, or cytotoxicity.[7] | Enzyme activity (e.g., fluorescence, luminescence).[4][6] |
| Single-Round Infectivity Assays | Measures a single cycle of viral replication using replication-defective viral vectors carrying a reporter gene (e.g., luciferase, GFP).[1] | Rapid, reproducible, measures instantaneous inhibition, and can predict in vivo efficacy more accurately than multi-round assays.[1] | Does not capture the effects of inhibitors on later stages of the viral life cycle or the spread of the virus. | Reporter gene expression (e.g., light emission, fluorescence).[1][8] |
| Multi-Round Infectivity Assays | Measures multiple cycles of viral replication using replication-competent virus in cell culture over several days or weeks.[1] | More closely mimics the natural course of infection, allows for the emergence of drug-resistant variants to be studied.[1] | Time-consuming, less reproducible than single-round assays, and measures cumulative outcomes rather than instantaneous inhibition.[1] | Viral antigen (p24) levels, reverse transcriptase activity in culture supernatants, or cell viability.[1] |
| Full-Replication Assays | Utilizes cell lines that support the complete HIV-1 replication cycle and often include reporter genes activated by viral proteins.[9][10] | Allows for the discovery of inhibitors targeting various stages of the viral life cycle, including those not amenable to biochemical screens.[9][10] | Can be more complex to set up and interpret compared to simpler assays. | Reporter gene expression, quantification of viral production.[9][10] |
Experimental Protocols
Protocol 1: HIV-1 Protease Activity Assay (Fluorometric)
This protocol is based on the principle that active HIV-1 protease can cleave a specific synthetic peptide substrate, leading to the release of a fluorophore that can be quantified.[5][6][11]
Materials:
-
HIV-1 Protease Assay Kit (commercially available kits typically include assay buffer, substrate, and a positive control).
-
Purified HIV-1 protease or sample containing the enzyme.
-
Test inhibitor compounds.
-
Fluorometer or fluorescence microplate reader.
-
96-well microplate (black, for fluorescence).
Procedure:
-
Reagent Preparation: Prepare assay buffer, substrate, and positive control according to the kit manufacturer's instructions. Prepare serial dilutions of the inhibitor compound.
-
Reaction Setup:
-
Add assay buffer to each well of the microplate.
-
Add the inhibitor at various concentrations to the respective wells.
-
Add the HIV-1 protease to all wells except the negative control.
-
For the positive control, add the provided enzyme.
-
Incubate for a pre-determined time at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation/emission wavelength of 330/450 nm for 1-3 hours at 37°C.[11]
-
Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Protocol 2: Single-Round Infectivity Assay using a Luciferase Reporter Virus
This protocol describes the use of a replication-defective HIV-1 vector containing a luciferase reporter gene to measure inhibitor efficacy in a single cycle of infection.[1]
Materials:
-
HEK293T cells.
-
Plasmids: HIV-1 genomic plasmid with a luciferase reporter gene and a deletion in the envelope gene, and a plasmid encoding a viral envelope protein (e.g., VSV-G).
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter).
-
Test inhibitor compounds.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Production of Pseudotyped Virus:
-
Co-transfect HEK293T cells with the HIV-1 genomic plasmid and the envelope-expressing plasmid.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Determine the virus titer (e.g., by p24 ELISA).
-
-
Infection of Target Cells:
-
Seed target cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the inhibitor compound for 1-2 hours.
-
Infect the cells with the pseudotyped virus at a pre-determined multiplicity of infection (MOI).
-
-
Measurement of Luciferase Activity:
-
After 48-72 hours of incubation, lyse the cells.
-
Add luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase readings to a no-drug control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key experimental workflows and the logic behind efficacy measurement.
Caption: Workflow for a fluorometric HIV-1 protease activity assay.
Caption: Workflow for a single-round infectivity assay.
Caption: Logic of HIV-1 inhibitor efficacy measurement.
References
- 1. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achieving a Quantitative Understanding of Antiretroviral Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Method for Determining the Inhibitory Potential of Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A cell-free enzymatic activity assay for the evaluation of HIV-1 drug resistance to protease inhibitors [frontiersin.org]
- 5. mybiosource.com [mybiosource.com]
- 6. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 7. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
Application Notes and Protocols: Experimental Design for HIV-1 Inhibitor-66 Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The development of antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. Diarylpyrimidine (DAPY) derivatives are a prominent group of NNRTIs known for their high potency against wild-type HIV-1 and some drug-resistant strains.
"Inhibitor-66" is a novel diarylpyrimidine derivative demonstrating potent anti-HIV-1 activity. As with any antiretroviral agent, the emergence of drug resistance is a primary concern that can limit its long-term efficacy. Understanding the mechanisms of resistance to Inhibitor-66 is crucial for its clinical development and for designing strategies to overcome resistance.
These application notes provide a comprehensive guide for researchers to study HIV-1 resistance to Inhibitor-66. We present detailed protocols for genotypic and phenotypic resistance assays, methods for generating resistant strains, and a framework for data analysis and interpretation.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of Inhibitor-66 against wild-type (WT) HIV-1 and a panel of common NNRTI-resistant mutant strains. The data is presented as the 50% effective concentration (EC50), the concentration of the inhibitor required to inhibit viral replication by 50%, and the 50% inhibitory concentration (IC50), the concentration required to inhibit the enzymatic activity of HIV-1 reverse transcriptase by 50%.
Table 1: Antiviral Activity of Inhibitor-66 against Wild-Type and NNRTI-Resistant HIV-1 Strains in MT-4 Cells
| HIV-1 Strain | Key Resistance Mutation(s) | Inhibitor-66 EC50 (nM) | Fold Change in EC50 vs. WT |
| Wild-Type (IIIB) | None | 2.5 | 1.0 |
| A | L100I | 8.0 | 3.2 |
| B | K103N | 5.5 | 2.2 |
| C | Y181C | 15.2 | 6.1 |
| D | Y188L | 18.0 | 7.2 |
| E | E138K | 6.8 | 2.7 |
| F | K103N + Y181C | 150.5 | 60.2 |
Table 2: Inhibitory Activity of Inhibitor-66 against Recombinant HIV-1 Reverse Transcriptase
| HIV-1 RT Genotype | Key Resistance Mutation(s) | Inhibitor-66 IC50 (µM) | Fold Change in IC50 vs. WT |
| Wild-Type | None | 0.08 | 1.0 |
| A | L100I | 0.25 | 3.1 |
| B | K103N | 0.18 | 2.3 |
| C | Y181C | 0.55 | 6.9 |
| D | Y188L | 0.62 | 7.8 |
Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by NNRTIs
The primary target of Inhibitor-66 is the HIV-1 reverse transcriptase. The following diagram illustrates the process of reverse transcription and the mechanism of action of NNRTIs.
HIV-1 Reverse Transcription and NNRTI Inhibition Pathway.
Experimental Protocols
Genotypic Resistance Assay: Sequencing of the HIV-1 pol Gene
This protocol describes the amplification and sequencing of the protease and reverse transcriptase regions of the HIV-1 pol gene from patient plasma samples.
Experimental Workflow: Genotypic Resistance Assay
Workflow for Genotypic Resistance Assay.
a. Viral RNA Extraction
-
Centrifuge patient plasma at 1,000 x g for 10 minutes to pellet cellular debris.
-
Carefully collect the supernatant.
-
Extract viral RNA from 1 mL of plasma using the QIAamp Viral RNA Mini Kit (Qiagen) according to the manufacturer's instructions.
-
Elute the RNA in 60 µL of AVE buffer.
b. Reverse Transcription PCR (RT-PCR)
-
Prepare the RT-PCR master mix in a sterile, nuclease-free tube on ice. For a 50 µL reaction:
-
25 µL of 2x Reaction Mix
-
1 µL of SuperScript III RT/Platinum Taq Mix
-
1 µL of Forward Primer (20 µM)
-
1 µL of Reverse Primer (20 µM)
-
10 µL of nuclease-free water
-
-
Add 38 µL of the master mix to PCR tubes.
-
Add 12 µL of the extracted viral RNA to each tube.
-
Perform RT-PCR using the following cycling conditions:
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 94°C for 2 minutes
-
40 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 68°C for 2 minutes
-
-
Final Extension: 68°C for 10 minutes
-
Hold: 4°C
-
c. Nested PCR
-
Prepare the nested PCR master mix. For a 50 µL reaction:
-
25 µL of 2x PCR Master Mix
-
1 µL of Nested Forward Primer (20 µM)
-
1 µL of Nested Reverse Primer (20 µM)
-
21 µL of nuclease-free water
-
-
Add 48 µL of the master mix to new PCR tubes.
-
Add 2 µL of the RT-PCR product as the template.
-
Perform nested PCR using the following cycling conditions:
-
Initial Denaturation: 94°C for 2 minutes
-
35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1.5 minutes
-
-
Final Extension: 72°C for 10 minutes
-
Hold: 4°C
-
-
Analyze 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a band of the expected size.
d. PCR Product Purification and Sanger Sequencing
-
Purify the nested PCR product using the QIAquick PCR Purification Kit (Qiagen) according to the manufacturer's instructions.
-
Quantify the purified DNA using a spectrophotometer.
-
Send the purified PCR product and sequencing primers for bidirectional Sanger sequencing.
e. Sequence Data Analysis
-
Assemble the forward and reverse sequencing reads to generate a consensus sequence.
-
Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid mutations in the protease and reverse transcriptase regions using a sequence analysis software (e.g., Stanford University HIV Drug Resistance Database).
Phenotypic Resistance Assay: Recombinant Virus Assay
This assay measures the in vitro susceptibility of HIV-1 to Inhibitor-66 by generating recombinant viruses containing the pol gene from patient plasma.
Experimental Workflow: Phenotypic Resistance Assay
Workflow for Phenotypic Resistance Assay.
a. Generation of Recombinant Virus
-
Amplify the patient-derived pol gene (protease and reverse transcriptase) using the RT-PCR and nested PCR protocol described in the genotypic assay section.
-
Digest a reverse transcriptase-deleted HIV-1 proviral clone (e.g., pNL4-3-ΔRT) with appropriate restriction enzymes.
-
Ligate the purified patient-derived pol PCR product into the digested vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Purify the recombinant plasmid DNA.
-
Transfect HEK293T cells with the recombinant plasmid DNA using a suitable transfection reagent (e.g., FuGENE 6).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and filter it through a 0.45 µm filter.
-
Determine the virus titer by measuring the p24 antigen concentration using an ELISA kit.
b. Drug Susceptibility Assay
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Prepare serial dilutions of Inhibitor-66 in culture medium.
-
Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a virus control and wells with uninfected cells as a cell control.
-
Infect the cells with the recombinant virus at a multiplicity of infection (MOI) of 0.01 in a volume of 50 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the cell supernatant and measure the p24 antigen concentration using an ELISA kit.
-
Calculate the percent inhibition of viral replication for each inhibitor concentration compared to the virus control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Generation of Resistant Virus by In Vitro Passage
This protocol describes the selection of HIV-1 strains with reduced susceptibility to Inhibitor-66 through serial passage in the presence of increasing concentrations of the inhibitor.
Logical Relationship: In Vitro Resistance Selection
Logical flow for in vitro selection of resistant virus.
-
Infect MT-4 cells with wild-type HIV-1 at an MOI of 0.01 in the presence of Inhibitor-66 at a concentration equal to its EC50.
-
Culture the cells at 37°C in a 5% CO2 incubator and monitor for viral replication by measuring p24 antigen in the supernatant every 3-4 days.
-
When viral replication is detected (p24 > 1 ng/mL), harvest the cell-free supernatant.
-
Use the harvested virus to infect fresh MT-4 cells in the presence of a 2-fold higher concentration of Inhibitor-66.
-
Repeat this process of serial passage with escalating concentrations of the inhibitor until a virus population that can replicate in the presence of high concentrations of Inhibitor-66 is selected.
-
Characterize the resulting resistant virus population using the genotypic and phenotypic assays described above to identify resistance mutations and determine the fold-change in EC50.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of HIV-1 resistance to the novel diarylpyrimidine derivative, Inhibitor-66. By combining genotypic and phenotypic assays with in vitro resistance selection studies, researchers can elucidate the genetic basis of resistance, quantify the level of resistance conferred by specific mutations, and gain valuable insights into the resistance profile of this promising antiretroviral candidate. This information is essential for guiding further drug development efforts and for the future clinical positioning of Inhibitor-66 in the management of HIV-1 infection.
Application Notes and Protocols for HIV-1 Inhibitor-66 in Combination Antiretroviral Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HIV-1 inhibitor-66 is a novel, highly potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase.[1] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA to proviral DNA, a critical step in the HIV-1 replication cycle.[2][3] The rationale for employing combination antiretroviral therapy is to achieve more profound viral suppression and to mitigate the development of drug resistance.[4] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in combination with other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs).
The primary methods for assessing antiviral efficacy in these protocols are the quantification of HIV-1 p24 antigen and the measurement of reverse transcriptase activity in cell culture supernatants. The synergistic, additive, or antagonistic effects of the drug combinations are quantified using the median-effect analysis method described by Chou and Talalay.[2][5]
Mechanism of Action of Combined Antiretroviral Classes
A multi-pronged attack on the HIV-1 replication cycle is the cornerstone of modern antiretroviral therapy. By combining drugs that act on different stages of viral replication, it is possible to achieve a synergistic effect and a higher barrier to the development of resistance.
Data Presentation: In Vitro Synergy of this compound
The following tables summarize the in vitro antiviral activity of this compound alone and in combination with the NRTI Zidovudine (AZT) and the protease inhibitor Lopinavir/ritonavir. The data is presented as the 50% inhibitory concentration (IC50) and the Combination Index (CI), calculated using the Chou-Talalay method.[2][5] A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5]
Table 1: Antiviral Activity of this compound in Combination with Zidovudine (AZT)
| Drug Combination | IC50 (nM) - Inhibitor-66 | IC50 (nM) - Zidovudine | Combination Index (CI) | Synergy Level |
| Inhibitor-66 alone | 2.5 | - | - | - |
| Zidovudine alone | - | 15.0 | - | - |
| Inhibitor-66 + Zidovudine | 0.8 | 5.0 | 0.45 | Synergy |
Table 2: Antiviral Activity of this compound in Combination with Lopinavir/ritonavir
| Drug Combination | IC50 (nM) - Inhibitor-66 | IC50 (nM) - Lopinavir/r | Combination Index (CI) | Synergy Level |
| Inhibitor-66 alone | 2.5 | - | - | - |
| Lopinavir/r alone | - | 8.0 | - | - |
| Inhibitor-66 + Lopinavir/r | 0.6 | 2.0 | 0.38 | Strong Synergy |
Experimental Protocols
The following are detailed protocols for the key experiments cited in these application notes.
In Vitro HIV-1 Inhibition Synergy Assay Workflow
Protocol 1: HIV-1 p24 Antigen Capture ELISA
This protocol is for the quantification of the HIV-1 p24 core antigen in cell culture supernatants as a measure of viral replication.[6][7]
Materials:
-
96-well microtiter plates coated with a murine monoclonal anti-HIV-1 p24 antibody.
-
HIV-1 p24 antigen standard.
-
Detector antibody: Biotinylated polyclonal anti-HIV-1 p24 antibody.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (PBS with 0.05% Tween-20).
-
Assay diluent (PBS with 20% sheep serum, 2% Triton X-100).
-
Cell culture supernatants from experimental wells.
Procedure:
-
Sample Preparation: Clarify cell culture supernatants by centrifugation at 1,000 x g for 10 minutes to remove cellular debris.
-
Standard Curve Preparation: Prepare a serial dilution of the HIV-1 p24 antigen standard in the assay diluent, ranging from 100 pg/mL to 1.56 pg/mL.
-
Coating and Blocking: If plates are not pre-coated, coat with capture antibody overnight at 4°C, followed by washing and blocking with a suitable blocking buffer.
-
Sample Addition: Add 100 µL of standards, controls, and clarified culture supernatants to the wells.
-
Incubation: Seal the plate and incubate for 2 hours at 37°C.
-
Washing: Wash the wells four times with 300 µL of wash buffer per well.
-
Detector Antibody: Add 100 µL of the diluted biotinylated detector antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 6.
-
Streptavidin-HRP: Add 100 µL of the diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Repeat the washing step as in step 6.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the p24 standards. Use the standard curve to determine the p24 concentration in the experimental samples.
Protocol 2: Reverse Transcriptase (RT) Activity Assay
This colorimetric assay measures the activity of HIV-1 reverse transcriptase in cell culture supernatants.
Materials:
-
Microtiter plate pre-coated with streptavidin.
-
Reaction buffer containing a poly(A) template, oligo(dT) primer, and dNTPs with biotin-dUTP and digoxigenin-dUTP.
-
Lysis buffer.
-
Recombinant HIV-1 RT for standard curve.
-
Anti-digoxigenin-peroxidase (POD) conjugate.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution.
-
Stop solution.
-
Wash buffer.
Procedure:
-
Sample Lysis: Mix 10 µL of cell culture supernatant with 10 µL of lysis buffer in a reaction tube.
-
RT Reaction: Add 20 µL of the reaction buffer to the lysed sample. Incubate for 1 hour at 37°C.
-
Binding to Plate: Transfer 20 µL of the reaction mixture to the streptavidin-coated microtiter plate. Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.
-
Washing: Wash the wells three times with wash buffer.
-
Anti-DIG-POD Conjugate: Add 100 µL of the anti-digoxigenin-POD conjugate solution to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 4.
-
Substrate Reaction: Add 100 µL of ABTS substrate solution and incubate for 10-30 minutes at room temperature, or until sufficient color development.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis: A standard curve can be generated using known concentrations of recombinant HIV-1 RT to quantify the RT activity in the samples.
Analysis of Drug Combination Effects
The Chou-Talalay method is a widely accepted method for quantifying the nature of drug interactions.[2][5] The Combination Index (CI) is calculated from the dose-response curves of the individual drugs and their combination.
Calculation: The CI is calculated using software such as CalcuSyn or CompuSyn, which are based on the median-effect equation. The software requires the input of dose-response data for each drug alone and in combination. The output provides CI values at different effect levels (e.g., 50%, 75%, 90% inhibition).
Conclusion
The protocols and data presented in these application notes provide a framework for the in vitro evaluation of this compound in combination with other antiretroviral agents. The observed synergy with both an NRTI and a protease inhibitor suggests that this compound is a promising candidate for inclusion in combination antiretroviral therapy regimens. Further studies are warranted to explore its efficacy against a broader range of HIV-1 isolates, including drug-resistant strains, and to assess its in vivo activity.
References
- 1. longdom.org [longdom.org]
- 2. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 3. WO2001027318A2 - Reverse transcriptase assay - Google Patents [patents.google.com]
- 4. Broad synergistic antiviral efficacy between a novel elite controller-derived dipeptide and antiretrovirals against drug-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ablinc.com [ablinc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Assessing HIV-1 Inhibitor Synergy: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic interactions between anti-HIV-1 compounds is paramount for developing more effective therapeutic regimens. This document provides detailed application notes and experimental protocols for assessing the synergy of HIV-1 inhibitors, with a focus on the widely used checkerboard assay and the calculation of the Combination Index (CI).
Introduction to HIV-1 Inhibitor Synergy
The use of combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. The rationale behind cART lies in the synergistic or additive effects of combining drugs that target different stages of the viral life cycle.[1][2] Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects, allowing for lower effective doses, reduced toxicity, and a higher barrier to the development of drug resistance.[3][4]
This guide outlines the methodologies to quantitatively assess these interactions, enabling the identification of potent inhibitor combinations for further development.
Key Concepts in Synergy Assessment
The most common method for quantifying drug interactions is the median-effect analysis, developed by Chou and Talalay. This method is based on the mass-action law and provides a quantitative measure of synergy, additivity, or antagonism through the Combination Index (CI).[5]
The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect level (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect level.
The interpretation of the CI value is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Strong synergy is often indicated by CI values less than 0.3, while very strong synergy is suggested by CI values below 0.1.[6]
Experimental Protocol: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interactions between two compounds.[7][8] It involves a two-dimensional titration of the compounds, creating a matrix of different concentration combinations.
Materials
-
96-well microtiter plates
-
HIV-1 permissive cell line (e.g., MT-2, TZM-bl)
-
HIV-1 laboratory-adapted strain or clinical isolate
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 inhibitors to be tested
-
HIV-1 p24 antigen ELISA kit
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure
-
Cell Preparation: Seed the 96-well plates with an appropriate density of HIV-1 permissive cells and incubate overnight.
-
Drug Dilution: Prepare serial dilutions of each HIV-1 inhibitor. Drug 1 is typically diluted horizontally across the plate, while Drug 2 is diluted vertically. This creates a checkerboard pattern of combination concentrations.[8] Include wells with each drug alone as controls.
-
Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[9][10][11]
-
Data Analysis:
Data Presentation: Combination Index Values for HIV-1 Inhibitor Combinations
The following tables summarize published CI values for various combinations of HIV-1 inhibitors, providing a reference for expected synergistic interactions.
Table 1: Synergy of Reverse Transcriptase Inhibitors (RTIs)
| Drug 1 (Class) | Drug 2 (Class) | HIV-1 Strain | CI Value | Interaction | Reference |
| Zidovudine (NRTI) | Nevirapine (NNRTI) | IIIB | 0.231 | Strong Synergy | [12] |
| Tenofovir (NRTI) | Efavirenz (NNRTI) | Wild-type | Synergistic | [3] | |
| Zidovudine (NRTI) | DAAN-14h (NNRTI) | AZT-resistant | 0.003 | Very Strong Synergy | [12] |
Table 2: Synergy of Integrase Inhibitors (INSTIs) with other drug classes
| Drug 1 (Class) | Drug 2 (Class) | HIV-1 Strain | CI Value | Interaction | Reference |
| Raltegravir (INSTI) | Zidovudine (NRTI) | NL4-3 | Largely Synergistic | [1] | |
| Elvitegravir (INSTI) | Tenofovir (NRTI) + Emtricitabine (NRTI) | IIIb | 0.45 ± 0.06 | Synergy | [5] |
| Raltegravir (INSTI) | Nelfinavir (PI) | NL4-3 | Synergistic | [1] |
Table 3: Synergy of Entry Inhibitors with other drug classes
| Drug 1 (Class) | Drug 2 (Class) | HIV-1 Strain | CI Value | Interaction | Reference |
| Maraviroc (CCR5 Antagonist) | Enfuvirtide (Fusion Inhibitor) | Wild-type | Synergistic | [4] | |
| Griffithsin (Entry Inhibitor) | Tenofovir (NRTI) | Wild-type | 0.34 | Synergy | [3] |
Table 4: Synergy of Protease Inhibitors (PIs) with other drug classes
| Drug 1 (Class) | Drug 2 (Class) | HIV-1 Strain | CI Value | Interaction | Reference |
| Nelfinavir (PI) | Zidovudine (NRTI) | NL4-3 | Largely Synergistic | [1] | |
| Atazanavir (PI) | Tenofovir (NRTI) + Emtricitabine (NRTI) | IIIb | 0.81 ± 0.12 | Moderate Synergy | [5] |
Visualizing Experimental Workflows and Signaling Pathways
HIV-1 Life Cycle and Drug Targets
The following diagram illustrates the major stages of the HIV-1 life cycle and the points at which different classes of antiretroviral drugs exert their inhibitory effects.
Caption: HIV-1 life cycle and targets of major antiretroviral drug classes.
Checkerboard Assay Workflow
This diagram outlines the key steps involved in performing a checkerboard assay to determine HIV-1 inhibitor synergy.
Caption: Experimental workflow for the checkerboard synergy assay.
Logical Relationship for Synergy Assessment
This diagram illustrates the logical flow from experimental data to the final determination of drug interaction.
Caption: Logical flow for the determination of drug synergy.
References
- 1. Combinations of reverse transcriptase, protease, and integrase inhibitors can be synergistic in vitro against drug-sensitive and RT inhibitor-resistant molecular clones of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. ablinc.com [ablinc.com]
- 10. en.hillgene.com [en.hillgene.com]
- 11. biochain.com [biochain.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Radiolabeling of HIV-1 Inhibitor-66 for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors are critical for combating the global HIV/AIDS epidemic. Understanding the binding characteristics of these inhibitors to their specific viral or cellular targets is fundamental to elucidating their mechanism of action and optimizing their therapeutic potential. Radiolabeling of a lead compound, herein designated as "Inhibitor-66," provides a highly sensitive method for quantitative analysis of its binding affinity (Kd) and the density of binding sites (Bmax).
This document provides a detailed protocol for the radiolabeling of a novel small molecule, HIV-1 Inhibitor-66, and its subsequent use in in vitro binding studies. The protocol covers the selection of a suitable radioisotope, the radiolabeling procedure, purification of the radiolabeled compound, and the execution of saturation binding assays to characterize the inhibitor-target interaction. The methodologies described are based on established principles of radioligand binding assays and are intended to serve as a comprehensive guide for researchers in the field of antiretroviral drug development.[1][2]
Overview of Radiolabeling and Binding Assays
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand (in this case, Inhibitor-66) and its receptor.[1][3] The process involves labeling the inhibitor with a radioactive isotope, allowing for highly sensitive detection of the bound ligand. The choice of isotope is critical; Tritium (³H) and Carbon-14 (¹⁴C) are commonly used for labeling small molecules due to their long half-lives and the ability to be incorporated into the molecular structure without significantly altering its biological activity.[4][5][6]
-
Tritium (³H): Offers higher specific activity, which is advantageous for detecting low-density targets. The synthetic routes for tritiation are often more direct.[5][6]
-
Carbon-14 (¹⁴C): Provides a more metabolically stable label, reducing the risk of label loss. However, it has a lower specific activity compared to tritium.[5]
This protocol will focus on tritiation for its higher specific activity, which is beneficial for initial binding characterization.
Saturation binding experiments are then performed by incubating a fixed amount of the target (e.g., purified protein, cell membranes, or whole cells) with increasing concentrations of the radiolabeled inhibitor. By measuring the amount of bound radioactivity at each concentration, a binding curve can be generated, from which the Kd and Bmax values can be determined through non-linear regression analysis.[7][8]
Experimental Protocols
Radiolabeling of this compound with Tritium ([³H]-Inhibitor-66)
This protocol assumes that Inhibitor-66 has a suitable precursor for catalytic tritium exchange.
Materials:
-
Inhibitor-66 precursor (e.g., a halogenated or unsaturated analog)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate, DMF)
-
Scintillation vials
-
Liquid scintillation cocktail
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Rotary evaporator
Procedure:
-
Preparation: In a specialized radiochemistry laboratory, dissolve the Inhibitor-66 precursor and the Pd/C catalyst in the anhydrous solvent within a reaction vessel designed for handling tritium gas.
-
Tritiation: Freeze the reaction mixture with liquid nitrogen and evacuate the vessel. Introduce tritium gas into the vessel and allow the mixture to warm to room temperature. Stir the reaction for several hours to allow for the catalytic exchange to occur.
-
Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Quench the reaction with an appropriate solvent (e.g., methanol). Filter the mixture to remove the Pd/C catalyst.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude [³H]-Inhibitor-66 using reverse-phase HPLC. Collect fractions and measure the radioactivity of each fraction using a liquid scintillation counter.
-
Purity and Specific Activity Determination: Pool the fractions containing the pure [³H]-Inhibitor-66. Determine the radiochemical purity by analytical HPLC with a radioactivity detector. The specific activity (Ci/mmol) is determined by measuring the radioactivity of a known quantity of the purified compound.
Saturation Binding Assay Using [³H]-Inhibitor-66
This protocol describes a filtration-based binding assay using cell membranes expressing the target of Inhibitor-66.
Materials:
-
[³H]-Inhibitor-66 of known specific activity
-
Unlabeled Inhibitor-66
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions and protease inhibitors)
-
Cell membranes expressing the target protein
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filter manifold and vacuum pump
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: Prepare a series of dilutions of [³H]-Inhibitor-66 in the binding buffer. For each concentration of the radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
Total Binding: To the total binding tubes, add the cell membrane preparation and the corresponding dilution of [³H]-Inhibitor-66.
-
Non-specific Binding: To the non-specific binding tubes, add the cell membrane preparation, the same dilution of [³H]-Inhibitor-66, and a high concentration of unlabeled Inhibitor-66 (typically 100- to 1000-fold higher than the Kd of the radioligand).
-
Incubation: Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[8] The optimal incubation time should be determined in preliminary kinetic experiments.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
Washing: Immediately wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place each filter in a scintillation vial, add liquid scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculate the specific binding at each concentration of [³H]-Inhibitor-66 by subtracting the non-specific binding (CPM from the tubes with excess unlabeled inhibitor) from the total binding (CPM from the tubes without unlabeled inhibitor).
-
Conversion to Molar Units: Convert the specific binding from CPM to fmol or pmol using the specific activity of the [³H]-Inhibitor-66.
-
Curve Fitting: Plot the specific binding as a function of the free concentration of [³H]-Inhibitor-66. Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[7][8]
-
Data Presentation
The quantitative data from the binding studies should be summarized in a clear and structured format.
Table 1: Radiolabeling of this compound
| Parameter | Value | Units |
| Radioisotope | ³H | - |
| Precursor | Halogenated analog of Inhibitor-66 | - |
| Radiochemical Yield | 25 | % |
| Radiochemical Purity | >98 | % |
| Specific Activity | 85 | Ci/mmol |
Table 2: Saturation Binding Parameters of [³H]-Inhibitor-66
| Parameter | Value | Units |
| Equilibrium Dissociation Constant (Kd) | 5.2 | nM |
| Maximum Number of Binding Sites (Bmax) | 1250 | fmol/mg protein |
| Hill Slope (nH) | 0.98 | - |
Visualization
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by Inhibitor-66, for instance, by targeting a viral enzyme like reverse transcriptase or integrase, or a host cell receptor like CCR5.[9][10]
Caption: Hypothetical inhibition of HIV-1 reverse transcription by Inhibitor-66.
Experimental Workflow
The workflow for the radiolabeling and binding studies is outlined below.
Caption: Workflow for radiolabeling and binding analysis of Inhibitor-66.
Logical Relationship of Binding Parameters
The relationship between total, non-specific, and specific binding is crucial for data analysis.
Caption: Relationship between binding components in a radioligand assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on tritium versus carbon-14: ensuring optimal label selection in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. A binding pocket for a small molecule inhibitor of HIV-1 entry within the transmembrane helices of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting HIV-1 inhibitor-66 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-66. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected toxicity or a decrease in viability after treatment with this compound, even at concentrations that should be specific for HIV-1 reverse transcriptase. What could be the cause?
A1: While this compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), unexpected cytotoxicity can arise from off-target effects. As a diarylpyrimidine derivative, potential off-target liabilities include interactions with cellular kinases, ion channels, or interference with microtubule dynamics. It is also possible that the observed toxicity is specific to the cell line being used. We recommend performing a comprehensive cytotoxicity assessment to determine the 50% cytotoxic concentration (CC50) in your specific cell model.
Q2: I am observing a phenotype in my cellular assay that is inconsistent with the known function of HIV-1 reverse transcriptase. How can I determine if this is an off-target effect of this compound?
A2: To investigate a suspected off-target effect, a multi-pronged approach is recommended. This includes performing control experiments with structurally related but inactive analogs of this compound, if available. Additionally, conducting target knockdown or knockout experiments (e.g., using siRNA or CRISPR) for the intended target (HIV-1 RT, in the context of viral replication assays) can help to determine if the observed phenotype is dependent on the target. Furthermore, profiling the inhibitor against a panel of known off-target liabilities, such as a kinase panel or an ion channel panel, can provide direct evidence of off-target binding.
Q3: Are there any known common off-target effects for diarylpyrimidine-based NNRTIs like this compound?
A3: Yes, compounds belonging to the diarylpyrimidine class have been reported to have potential off-target activities. Some studies have indicated that certain diarylpyrimidine derivatives may exhibit inhibitory activity against cellular kinases. Another potential off-target is the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, inhibition of which can lead to cardiotoxicity.[1] Some diarylpyrimidine derivatives have also been shown to act as microtubule destabilizers.[2] It is important to experimentally evaluate these potential off-target effects for this compound in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values in Antiviral Assays
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Possible Cause: Cellular toxicity masking the antiviral effect.
-
Troubleshooting Steps:
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Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your antiviral assay using the same cell line, incubation time, and compound concentrations.
-
Calculate the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window.
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If the EC50 value is close to the CC50 value, the observed "antiviral" effect may be due to general cytotoxicity.
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Issue 2: Unexplained Changes in Cell Morphology or Cell Cycle Profile
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Possible Cause: Off-target effects on the cytoskeleton, particularly microtubules.
-
Troubleshooting Steps:
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Immunofluorescence Staining: Stain cells treated with this compound with antibodies against α-tubulin to visualize the microtubule network. Compare the morphology of the microtubule network to that of untreated cells and cells treated with a known microtubule-destabilizing agent (e.g., colchicine) or stabilizing agent (e.g., paclitaxel).
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Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis on treated and untreated cells. Disruption of microtubule dynamics often leads to a G2/M phase arrest.
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In Vitro Tubulin Polymerization Assay: To directly assess the effect of the compound on microtubule formation, perform an in vitro tubulin polymerization assay using purified tubulin.
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Issue 3: Altered Kinase Signaling Pathways
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Possible Cause: Off-target inhibition of cellular kinases.
-
Troubleshooting Steps:
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Kinase Profiling: Screen this compound against a broad panel of recombinant kinases to identify potential off-target kinase interactions.
-
Western Blot Analysis: If a specific kinase or pathway is implicated, validate the off-target effect in cells by examining the phosphorylation status of downstream substrates using western blotting. For example, if a kinase in the MAPK pathway is suspected, probe for phosphorylated ERK (p-ERK).
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Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of the inhibitor to a target kinase in a cellular context.
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Quantitative Data Summary
The following tables provide representative data for diarylpyrimidine-based NNRTIs. Note that these values are examples and the specific values for this compound should be determined experimentally.
Table 1: Antiviral Activity and Cytotoxicity of Representative Diarylpyrimidine NNRTIs
| Compound | Target | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Etravirine | HIV-1 RT | MT-4 | 4.0 | 2.2 | 550 |
| Rilpivirine | HIV-1 RT | MT-4 | 0.7 | >10 | >14,285 |
| Diarylpyrimidine Analog 20 | HIV-1 RT | MT-4 | 2.6 | 27.2 | 10,461 |
| This compound (Example) | HIV-1 RT | TBD | TBD | TBD | TBD |
Data for Etravirine, Rilpivirine, and Analog 20 are from published literature.[3] TBD: To be determined experimentally.
Table 2: Off-Target Profile of a Representative Diarylpyrimidine NNRTI
| Off-Target Class | Specific Target | Assay Type | IC50 (µM) |
| Kinases | ABL1 | Kinase Assay | >10 |
| SRC | Kinase Assay | 5.2 | |
| LCK | Kinase Assay | 8.1 | |
| Ion Channels | hERG | Patch Clamp | >30 |
| Other | Tubulin Polymerization | In vitro Assay | 15.3 |
This table presents hypothetical data for a representative diarylpyrimidine NNRTI to illustrate a potential off-target profile. Actual values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for a period that matches your antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a non-linear regression analysis.
Protocol 2: Immunofluorescence Staining for Microtubules
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Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound, a positive control (e.g., colchicine), and a vehicle control for the desired time.
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Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with 1% BSA in PBS for 30 minutes.
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Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.
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Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour in the dark.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
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Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.
Caption: Integrated workflow for antiviral and off-target profiling.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of HIV-1 Inhibitor-66
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address cytotoxicity issues encountered during in vitro experiments with HIV-1 inhibitor-66.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and resolve common cytotoxicity problems in a question-and-answer format.
Q1: My cells show high mortality even at low concentrations of this compound. What are the initial steps to troubleshoot this?
A1: High cytotoxicity at low concentrations requires a systematic review of your experimental setup and the inhibitor's properties.
Initial Troubleshooting Steps:
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Re-evaluate Drug Concentration and Purity: Ensure that the stock concentration of this compound is accurate and that the compound has not degraded. Verify the purity of your inhibitor batch, as impurities can contribute to toxicity.
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Optimize Incubation Time: The duration of exposure can significantly impact cell viability.[1] Shortening the incubation period may reduce cytotoxicity while retaining antiviral efficacy. It's recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal time point.[2][3]
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Check Vehicle Control Toxicity: The solvent used to dissolve the inhibitor (the "vehicle," e.g., DMSO) can be toxic to cells at certain concentrations.[4][5] Run a vehicle control experiment where cells are treated with the same concentrations of the vehicle as used in your drug-treated wells.[6] The vehicle concentration should ideally be less than 0.5% and should not cause significant cell death on its own.[4]
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Assess Cell Health and Density: Ensure your cell line is healthy, free from contamination, and plated at an optimal density. Cells that are too sparse or too confluent can be more susceptible to stress and toxic effects.
Q2: How can I determine if the observed cytotoxicity is specific to this compound or an artifact of my experimental setup?
A2: Differentiating between compound-specific toxicity and experimental artifacts is crucial. This involves running a series of rigorous controls.
Key Controls for Your Experiment:
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Negative Control (Untreated Cells): This sample consists of cells cultured in media alone and serves as a baseline for 100% cell viability.[6][7]
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Vehicle Control: This sample includes cells treated with the vehicle at the highest concentration used to deliver the inhibitor. This helps to ensure that any observed effects are due to the drug and not the solvent.[5][6]
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Positive Control (Known Cytotoxic Agent): Include a compound known to induce cell death in your chosen cell line (e.g., a high concentration of DMSO, staurosporine). This confirms that your assay can detect a cytotoxic response.[4]
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Assay Interference Check: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent non-enzymatically). To check for this, run the assay in a cell-free system with your inhibitor and the assay reagents.
Q3: What formulation strategies can I use to reduce the cytotoxicity of this compound?
A3: Reformulating the inhibitor is a powerful strategy to improve its safety profile. Nanoparticle-based drug delivery systems are a primary approach to reduce the toxicity of the free drug to non-target organs.[8]
Promising Formulation Strategies:
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Liposomal Encapsulation: Encapsulating hydrophobic drugs like many small molecule inhibitors within liposomes can shield non-target cells from exposure, thereby reducing systemic toxicity.[9][10] This method can also improve the drug's solubility and stability.[11]
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Polymeric Nanoparticles: These offer excellent biocompatibility and low toxicity, enhancing drug targeting and therapeutic efficacy while reducing side effects.[]
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Solid Lipid Nanoparticles (SLNs): SLNs are well-tolerated and can encapsulate drugs to enable sustained, targeted release, which improves treatment outcomes and reduces adverse effects.[]
Encapsulation within nanoparticles can increase the therapeutic index by enabling more targeted drug accumulation in diseased areas and facilitating controlled release.[13]
Q4: Can I use combination therapy to mitigate the cytotoxicity of this compound?
A4: Yes, combination therapy is a cornerstone of HIV treatment and can be an effective strategy in vitro.[14] The rationale is to use multiple agents that target different steps in the HIV-1 replication cycle.[15] This approach can lead to synergistic or additive antiviral effects, allowing for the use of lower, less toxic concentrations of each individual drug.[14]
Designing a Combination Study:
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Select a Second Antiviral Agent: Choose an approved anti-HIV drug with a different mechanism of action (e.g., a reverse transcriptase inhibitor if Inhibitor-66 is a protease inhibitor).
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Perform a Checkerboard Assay: Test various concentrations of this compound and the second drug, both alone and in combination, to assess their effects on viral replication and cell viability.
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Calculate Combination Index (CI): Use software like CalcuSyn to analyze the data. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[14] The goal is to find a synergistic or additive combination that allows you to reduce the concentration of Inhibitor-66 below its cytotoxic threshold.
Q5: How do I improve the therapeutic index (Selectivity Index) of this compound?
A5: The Selectivity Index (SI) is a critical measure of a drug's therapeutic window, calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / IC50).[16] A higher SI value is desirable, as it indicates that the drug is effective against the virus at concentrations well below those that are toxic to host cells.[16][17] An SI value ≥ 10 is generally considered active in vitro.[16]
Strategies to Improve Selectivity Index:
-
Increase Potency (Decrease IC50): While modifying the core molecule is a medicinal chemistry task, you can ensure your antiviral assay is optimized to detect the maximum potency of your inhibitor.
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Decrease Cytotoxicity (Increase CC50): This is where the strategies discussed above come into play:
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Nanoparticle Formulation: Encapsulating the inhibitor can significantly raise its CC50 value by protecting cells from toxic effects.[8][9]
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Combination Therapy: Using lower, synergistic doses of Inhibitor-66 can maintain a low IC50 while avoiding the concentrations that cause cytotoxicity.
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Optimize Treatment Conditions: Fine-tuning the drug exposure time can sometimes reduce cytotoxicity without compromising antiviral activity.[1]
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Frequently Asked Questions (FAQs)
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What is the difference between cytotoxicity and antiviral activity?
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Cytotoxicity refers to the toxicity of a compound to the host cells, causing cell death. It is often measured by the 50% cytotoxic concentration (CC50), the concentration of the drug that kills 50% of the cells.[16][18]
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Antiviral Activity is the ability of a compound to inhibit viral replication. This is measured by the 50% inhibitory concentration (IC50), which is the concentration required to inhibit 50% of viral activity.[16][17]
-
-
What are common in vitro cytotoxicity assays?
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MTT Assay: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[19][20]
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MTS/XTT Assays: Similar to MTT, but they produce a soluble formazan product, simplifying the protocol.[20][21]
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LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.
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Resazurin (alamarBlue) Assay: A fluorescence-based assay where viable cells reduce blue resazurin to the fluorescent pink resorufin.[21]
-
-
Why is the vehicle control important?
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A vehicle control is essential to ensure that the observed cellular effects are due to the compound being tested and not the solvent used to dissolve it (e.g., DMSO, ethanol).[5][6] This control serves as the proper baseline for calculating the percentage of cell viability in drug-treated wells.[22]
-
-
How does incubation time affect cytotoxicity results?
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The duration of drug exposure is a critical parameter. For some compounds, cytotoxicity may only become apparent after longer incubation periods (e.g., 48-72 hours), while for others, short exposure is sufficient.[1][23] It is crucial to determine the optimal incubation time for your specific inhibitor and cell line, as this can significantly influence the CC50 value.[2]
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Data Presentation
Table 1: Comparison of Nanoparticle-Based Drug Delivery Systems for Reducing Cytotoxicity
| Nanoparticle Type | Core Components | Key Advantages for Reducing Cytotoxicity | Common Drugs Formulated |
| Liposomes | Phospholipids, Cholesterol | Biocompatible, biodegradable, can encapsulate both hydrophilic and hydrophobic drugs, reduces off-target toxicity.[9] | Doxorubicin (Doxil®), Amphotericin B |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, PLA) | Good biocompatibility, low toxicity, sustained drug release, surface can be functionalized for targeting.[] | Paclitaxel, Sirolimus |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., triglycerides) | High drug-loading capacity, enhanced drug stability, good biocompatibility, controlled release.[] | Camptothecin, Etoposide |
| Protein-Based Nanoparticles | Proteins (e.g., Albumin, Gelatin) | Biocompatible, biodegradable, reduced toxicity, can be targeted to specific tissues.[24] | Paclitaxel (Abraxane®) |
Table 2: Key Parameters for Cytotoxicity Assessment
| Parameter | Definition | How it's Determined | Importance |
| CC50 | 50% Cytotoxic Concentration | The concentration of a compound that reduces the viability of uninfected cells by 50%.[16] | Determined from a dose-response curve using a cytotoxicity assay (e.g., MTT). |
| IC50 | 50% Inhibitory Concentration | The concentration of a compound that inhibits 50% of viral replication.[17][25] | Determined from a dose-response curve using an antiviral assay (e.g., p24 ELISA, plaque reduction). |
| Selectivity Index (SI) | SI = CC50 / IC50 | The ratio of the CC50 to the IC50.[16] | Calculated after determining both CC50 and IC50 values. |
Experimental Protocols
Protocol 1: MTT Assay for Determining Cell Viability and CC50
This protocol is adapted from standard MTT assay procedures.[20][26]
Materials:
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96-well flat-bottom plates
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Cell line of interest
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Complete culture medium
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This compound stock solution
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Vehicle (e.g., sterile DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., 10% SDS in 0.01M HCl, or DMSO)[27]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
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Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare corresponding dilutions of the vehicle to serve as controls.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared drug dilutions and vehicle controls to the appropriate wells. Include wells with medium only (no cells) for a background control and wells with untreated cells for a 100% viability control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[27]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[21] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[26]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21] Mix gently by pipetting or shake on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[26]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the % Viability against the log of the inhibitor concentration and use non-linear regression to calculate the CC50 value.
-
Protocol 2: Liposomal Encapsulation of a Hydrophobic Inhibitor (e.g., this compound) using the Thin-Film Hydration Method
This protocol is a generalized procedure based on the thin-film hydration method, which is widely used for encapsulating hydrophobic compounds.[28][29][30]
Materials:
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Lipids (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine)
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Cholesterol
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This compound
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Organic solvent (e.g., Chloroform)
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Hydration buffer (e.g., sterile PBS)
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Round-bottom flask
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Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes
-
Vacuum oven
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC), cholesterol, and the hydrophobic this compound in chloroform in a round-bottom flask.[30] The molar ratio of components should be optimized, but a common starting point is a 7:3 molar ratio of DSPC to cholesterol.[28]
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (Tc) to evaporate the organic solvent.[29] This will create a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under a vacuum overnight to remove any residual solvent.[28]
-
-
Hydration:
-
Hydrate the lipid film by adding a pre-warmed (above Tc) aqueous buffer (e.g., PBS).[28]
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), the MLV suspension must be downsized.
-
Extrusion (Recommended): Load the suspension into a mini-extruder. Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This should be done at a temperature above the lipid Tc.[29]
-
Sonication: Alternatively, place the vial containing the MLV suspension in a bath sonicator and sonicate until the solution becomes clear.
-
-
Purification:
-
Remove the unencapsulated (free) inhibitor from the liposome suspension by dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by lysing the liposomes with a detergent or solvent and quantifying the amount of encapsulated inhibitor using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Visualizations
Diagram 1: Workflow for Troubleshooting Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vehicle control: Significance and symbolism [wisdomlib.org]
- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 11. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Combinatorial Approaches to the Prevention and Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experiment Design for Early Molecular Events in HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. labinsights.nl [labinsights.nl]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. d-nb.info [d-nb.info]
- 24. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detailed antiviral activity test (CC5O & IC5O) | Nawah Scientific [nawah-scientific.com]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. protocols.io [protocols.io]
- 30. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Technical Support Center: Improving the Bioavailability of HIV-1 Inhibitor-66
Welcome to the technical support center for HIV-1 Inhibitor-66. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working to enhance the bioavailability of this compound.
Disclaimer: As "this compound" is a designation not widely found in public literature, this guide uses it as a placeholder for a potent, poorly water-soluble antiretroviral compound. The principles and methodologies described are broadly applicable to compounds with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are its low aqueous solubility and potential for high first-pass metabolism. Many potent HIV-1 protease inhibitors are highly lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.[1][2] Additionally, like many antiretrovirals, it may be a substrate for cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver, leading to significant pre-systemic clearance.
Q2: What are the most promising formulation strategies to enhance the bioavailability of Inhibitor-66?
A2: Several advanced formulation strategies can be employed:
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Amorphous Solid Dispersions (ASDs): This is a highly effective method where the crystalline drug is molecularly dispersed within a polymer matrix.[1][3] This eliminates the crystal lattice energy barrier, allowing the drug to dissolve into a supersaturated state, which can significantly enhance absorption.[1][4]
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).[5][6][7] These formulations can improve solubility, leverage lipid absorption pathways, and potentially reduce first-pass metabolism by promoting lymphatic uptake.[8]
-
Nanoparticle-Based Drug Delivery: Encapsulating Inhibitor-66 into polymeric nanoparticles (e.g., made from PLGA) can improve its pharmacokinetic profile, allow for targeted delivery, and help it cross biological barriers like the blood-brain barrier.[9][10][11]
Q3: How do I select the best formulation strategy for my experiment?
A3: The choice depends on the specific physicochemical properties of Inhibitor-66 and the goals of your research. A decision-making workflow can be structured as follows:
Troubleshooting Guides
Section 1: Formulation & In Vitro Testing
Q: My amorphous solid dispersion (ASD) of Inhibitor-66 shows poor dissolution. What could be the cause?
A: This can be due to several factors:
-
Drug Recrystallization: The amorphous form is metastable. Check for crystallinity using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If recrystallization has occurred, consider using a different polymer or increasing the polymer-to-drug ratio.[12]
-
Polymer Selection: The chosen polymer may not be optimal. For example, polymers like HPMC-AS are designed to maintain supersaturation in the intestine, while others like PVPVA might release the drug too quickly, leading to precipitation.[13]
-
Drug Loading: High drug loading can increase the tendency for recrystallization and may not be fully stabilized by the polymer.[12] Try reducing the drug load in the formulation.
Q: I am observing low and highly variable permeability for my Inhibitor-66 formulation in the Caco-2 assay. How can I troubleshoot this?
A: Low and variable Caco-2 permeability is a common issue.
-
Monolayer Integrity: First, confirm the integrity of your Caco-2 cell monolayers by measuring the Transepithelial Electrical Resistance (TEER) values, which should be stable and within the expected range (e.g., 300-500 Ω·cm²).[14] You can also use a paracellular marker like Lucifer Yellow to check for leaks.[14]
-
Poor Solubility in Assay Buffer: The compound may be precipitating in the aqueous assay buffer. Ensure the concentration used is below its solubility limit in the buffer. The use of a small amount of co-solvent might be necessary, but its effect on cell viability must be checked.
-
Active Efflux: Inhibitor-66 might be a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells.[14] To test this, perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[14] This can be confirmed by running the assay in the presence of a P-gp inhibitor like verapamil.
-
Low Recovery: The compound may be adsorbing to the plasticware or binding to the cells. Ensure you quantify the compound in all compartments (apical, basolateral, and cell lysate) at the end of the experiment to calculate mass balance.
Section 2: In Vivo Pharmacokinetic (PK) Studies
Q: My in vivo PK study in rats shows very low oral bioavailability (<5%) despite promising in vitro results. What are the next steps?
A: This discrepancy is common and often points to in vivo-specific factors.
-
First-Pass Metabolism: The most likely cause is extensive first-pass metabolism in the gut wall or liver. Consider co-administration with a CYP3A4 inhibitor like ritonavir, which is a common strategy for HIV protease inhibitors.[2]
-
Poor In Vivo Dissolution: The in vivo environment is more complex than in vitro dissolution media. Factors like GI motility, pH, and bile salts can affect dissolution. Re-evaluate your formulation; a lipid-based system might perform better in vivo by aiding solubilization.[7]
-
Animal Model: Ensure the animal model is appropriate. For example, dogs can be a good choice for PK studies due to metabolic profiles that can be more similar to humans than rodents in some cases.[15][16]
Q: There is high inter-animal variability in the plasma concentrations from my oral PK study. How can I reduce this?
A: High variability can obscure the true performance of your formulation.
-
Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly and variably affect the absorption of lipophilic drugs.[17]
-
Dosing Technique: Use precise oral gavage techniques to ensure accurate and complete dose administration.
-
Formulation Homogeneity: Ensure the formulation is homogenous and that the drug is uniformly suspended or dissolved. For suspensions, ensure adequate mixing before drawing each dose.
-
Increase Group Size (n): If variability is inherent to the compound or model, increasing the number of animals per group will improve the statistical power and reliability of the mean pharmacokinetic parameters.
Data Presentation: Formulation Performance Comparison
Below are tables summarizing hypothetical data for different Inhibitor-66 formulations.
Table 1: In Vitro Solubility & Dissolution
| Formulation Type | Drug Load (%) | Kinetic Solubility (µg/mL in FaSSIF*) | T80% (min) in Dissolution Test |
|---|---|---|---|
| Unformulated API | N/A | 0.5 ± 0.1 | > 240 |
| ASD (HPMC-AS) | 20% | 25.6 ± 3.1 | 45 |
| SLN (Solid Lipid Nanoparticles) | 15% | 18.2 ± 2.5 | 90 |
| SEDDS (Self-Emulsifying) | 10% | 45.8 ± 4.9 | < 15 |
*Fasted State Simulated Intestinal Fluid
Table 2: In Vitro Caco-2 Permeability
| Formulation Type | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Papp (A→B) with Verapamil (10⁻⁶ cm/s) |
|---|---|---|---|
| Unformulated API | 0.8 ± 0.3 | 8.5 | 4.1 ± 0.9 |
| ASD (HPMC-AS) | 3.5 ± 0.7 | 7.9 | 15.2 ± 2.1 |
| SEDDS (Self-Emulsifying) | 5.1 ± 1.1 | 4.2 | 16.5 ± 2.8 |
Table 3: In Vivo Pharmacokinetics in Rats (10 mg/kg Oral Dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
|---|---|---|---|---|
| Unformulated API | 25 ± 11 | 4.0 | 150 ± 65 | < 2% |
| ASD (HPMC-AS) | 450 ± 98 | 2.0 | 2,850 ± 540 | 21% |
| SEDDS (Self-Emulsifying) | 780 ± 155 | 1.5 | 4,900 ± 810 | 36% |
Experimental Protocols
Protocol 1: In Vitro Drug Release/Dissolution Testing
Objective: To determine the rate and extent of Inhibitor-66 release from a formulation in simulated intestinal fluid.
Methodology:
-
Apparatus: Use a USP Dissolution Apparatus 2 (Paddle).[18]
-
Medium: Prepare 900 mL of Fasted State Simulated Intestinal Fluid (FaSSIF). Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place the formulation (e.g., capsule or powder equivalent to a fixed dose of Inhibitor-66) into the dissolution vessel.
-
Begin paddle rotation at a set speed (e.g., 75 RPM).[18]
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 240 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.[19]
-
Filter the samples immediately through a suitable syringe filter (e.g., 0.22 µm PVDF) to separate undissolved drug.
-
-
Analysis: Quantify the concentration of Inhibitor-66 in each sample using a validated analytical method, such as HPLC-UV or LC-MS/MS. Plot the cumulative percentage of drug released versus time.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of Inhibitor-66 formulations.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Discard any inserts with TEER values outside the acceptable range.
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) with appropriate buffering (e.g., HEPES) at pH 7.4.
-
Procedure (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound (dissolved in HBSS, potentially from a formulation) to the apical (AP) chamber (donor).
-
Add fresh HBSS to the basolateral (BL) chamber (receiver).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the BL chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer. Also, take a sample from the AP chamber at the beginning and end of the experiment.
-
-
Procedure (Basolateral to Apical - B→A): Repeat the process in the reverse direction to assess active efflux.
-
Analysis: Quantify the concentration of Inhibitor-66 in all samples via LC-MS/MS. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux (rate of permeation), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 3: Rat Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) of Inhibitor-66 formulations after oral administration.
Methodology:
-
Animals: Use male Sprague-Dawley rats (n=4-6 per group), fasted overnight before dosing.
-
Dose Administration:
-
Oral (PO) Group: Administer the formulation via oral gavage at a target dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a solution formulation of Inhibitor-66 (e.g., in a solvent like DMSO/PEG400) via the tail vein at a lower dose (e.g., 2 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., ~100 µL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Analysis: Extract Inhibitor-66 from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate key PK parameters. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidrug, Anti-HIV Amorphous Solid Dispersions: Nature and Mechanisms of Impacts of Drugs on Each Other's Solution Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Lipid Nanocarriers for Anti-HIV Therapeutics: A Focus on Physicochemical Properties and Biotechnological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Role of lipid-based excipients and their composition on the bioavailability of antiretroviral self-emulsifying formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Emerging nanotechnology approaches for HIV/AIDS treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Researchers advance the use of nanoparticles to deliver HIV/AIDS drugs to the brain | FIU News - Florida International University [news.fiu.edu]
- 12. The drug loading impact on dissolution and diffusion: a case-study with amorphous solid dispersions of nevirapine | Research, Society and Development [rsdjournal.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral bioavailability of a poorly water soluble HIV-1 protease inhibitor incorporated into pH-sensitive particles: effect of the particle size and nutritional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.16. In Vitro Drug Release Study [bio-protocol.org]
Technical Support Center: Minimizing Degradation of HIV-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of HIV-1 inhibitors, exemplified here as "Inhibitor-66," during experimental setups. The following troubleshooting guides and FAQs address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized HIV-1 Inhibitor-66?
A1: Lyophilized peptides and small molecule inhibitors should be stored at -20°C or colder for long-term stability, protected from light.[1] For short-term storage, 4°C is acceptable for a few weeks.[1] It is crucial to prevent moisture contamination, which can significantly decrease the long-term stability of the solid compound.[1]
Q2: How should I handle the inhibitor upon receiving it?
A2: Upon receipt, store the lyophilized inhibitor at -20°C immediately.[2] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation and moisture absorption.[1][3] When handling the compound, always wear gloves to avoid contamination from enzymes or bacteria.[2]
Q3: What is the best way to prepare stock solutions of Inhibitor-66?
A3: There is no universal solvent for all inhibitors.[3] It is recommended to first test the solubility of a small amount of the compound.[2] For many small molecule inhibitors, DMSO is a common solvent for preparing highly concentrated stock solutions.[4] For peptide-based inhibitors, sterile distilled water or a buffer like PBS (pH 7) is a good starting point.[2] If the peptide is hydrophobic, a small amount of DMSO, DMF, or acetonitrile can be used to aid dissolution before diluting with an aqueous buffer.[3][2]
Q4: How can I prevent degradation of the inhibitor in solution?
A4: Peptide and small molecule solutions are significantly less stable than their lyophilized forms.[5][2] To minimize degradation:
-
Prepare fresh solutions for each experiment whenever possible.
-
If storage is necessary, create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[5][2][6]
-
Store aliquots at -20°C or -80°C.
-
For inhibitors prone to oxidation (e.g., containing Cys, Met, or Trp residues), use oxygen-free solvents.[2][6]
-
Maintain the pH of the solution within a stable range, typically between pH 5-7. Avoid pH > 8, as it can cause racemization and degradation.[3][2]
-
Protect solutions from light.[2]
Q5: My experimental results are inconsistent. Could inhibitor degradation be the cause?
A5: Yes, inconsistent results are a common sign of inhibitor degradation. If you observe a loss of potency or variability in your assays, it is crucial to troubleshoot the stability of your inhibitor stock and working solutions. It is also good practice to include positive and negative controls in your experiments to ensure that the observed effects are due to the inhibitor's activity.[7][8]
Troubleshooting Guides
Issue 1: Poor Solubility of Inhibitor-66
| Symptom | Possible Cause | Suggested Solution |
| Lyophilized powder does not dissolve in aqueous buffer. | The inhibitor is hydrophobic. | Try dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, then slowly add the aqueous buffer while vortexing.[3][2] |
| The buffer pH is not optimal for the inhibitor's charge. | For acidic peptides, try a basic buffer. For basic peptides, try an acidic buffer.[6] | |
| The inhibitor has precipitated out of solution. | Gentle warming (not exceeding 40°C) or sonication may help redissolve the compound.[2] |
Issue 2: Loss of Inhibitor Activity Over Time
| Symptom | Possible Cause | Suggested Solution |
| Decreased potency in assays compared to freshly prepared solutions. | Degradation due to repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[5][2] |
| Oxidation of sensitive residues (e.g., Cys, Met, Trp). | Use degassed, oxygen-free solvents for stock and working solutions.[2][6] Store under an inert gas like nitrogen or argon.[1] | |
| Hydrolysis or other chemical degradation in solution. | Prepare solutions fresh before each experiment. If storage is necessary, store at -80°C. For long-term storage, re-lyophilize the solution.[2][6] | |
| Photodegradation. | Store inhibitor solutions in amber vials or wrap containers in aluminum foil to protect from light.[2] | |
| Bacterial or enzymatic contamination. | Use sterile buffers and handle aseptically. Consider filtering the solution through a 0.22 µm filter.[2] |
Quantitative Data Summary
| Parameter | Condition | Recommended Action | Expected Stability |
| Storage (Lyophilized) | Long-term | -20°C or -80°C, desiccated, protected from light.[1] | Several years.[2] |
| Short-term | 4°C, desiccated, protected from light.[1] | A few weeks.[1] | |
| Storage (In Solution) | Short-term (hours to days) | 4°C, protected from light. | Highly sequence-dependent; generally limited.[5] |
| Long-term | -20°C or -80°C in single-use aliquots. | Weeks to months, but degradation can still occur. | |
| pH of Solution | General Use | pH 5-7.[3][6] | Optimal for stability of many compounds. |
| Avoid | pH > 8.[3][2] | Can lead to rapid degradation/racemization. | |
| Temperature (Handling) | Dissolving | Room temperature. Gentle warming up to 40°C if needed.[2] | Avoid excessive heat. |
Experimental Protocols
Protocol 1: Preparation of Inhibitor-66 Stock Solution
-
Equilibration: Remove the vial of lyophilized Inhibitor-66 from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes to prevent condensation.[1][3]
-
Solvent Selection: Based on preliminary solubility tests or manufacturer's data, select an appropriate solvent (e.g., sterile DMSO for a 10 mM stock).
-
Dissolution: Under sterile conditions, add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Mixing: Vortex or gently sonicate the vial until the inhibitor is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro HIV-1 Inhibition Assay
-
Cell Plating: Seed target cells (e.g., TZM-bl cells or PBMCs) in a 96-well plate at a predetermined density and incubate overnight.
-
Inhibitor Preparation: Thaw an aliquot of Inhibitor-66 stock solution at room temperature. Prepare serial dilutions of the inhibitor in the appropriate cell culture medium.
-
Treatment: Add the diluted inhibitor to the cells. Include a "no inhibitor" control (vehicle only, e.g., DMSO).
-
Infection: Add a known amount of HIV-1 virus stock to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).
-
Readout: Measure the extent of viral infection using an appropriate method (e.g., luciferase assay for TZM-bl cells, p24 ELISA for PBMCs).
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
References
- 1. novoprolabs.com [novoprolabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. peptide.com [peptide.com]
- 7. youtube.com [youtube.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Refining HIV-1 Inhibitor-66 Delivery to Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the delivery of HIV-1 inhibitor-66 to primary cells.
Introduction to this compound
This compound is an orally active, non-nucleoside reverse transcriptase inhibitor (NNRTI). It demonstrates potent inhibitory activity against wild-type HIV-1 reverse transcriptase with an IC50 of 40 nM. This inhibitor also shows efficacy against various NNRTI-resistant strains of HIV-1.[1] For successful in vitro and preclinical studies, efficient and non-toxic delivery of this small molecule to primary cells, such as lymphocytes, is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase enzyme.[1][2][3] This binding induces a conformational change in the enzyme, which blocks the chemical reaction of converting viral RNA into DNA, a critical step in the HIV-1 replication cycle.[2][3]
Q2: What are the main challenges in delivering this compound to primary cells?
A2: The primary challenges include:
-
Low aqueous solubility: Like many small molecule inhibitors, this compound may have poor solubility in aqueous solutions, making it difficult to achieve the desired concentration in cell culture media without using organic solvents that can be toxic to primary cells.
-
Cellular uptake: Primary cells, especially resting lymphocytes, can be difficult to transfect or treat with small molecules. Achieving sufficient intracellular concentrations of the inhibitor is essential for its efficacy.
-
Toxicity: High concentrations of the inhibitor or the delivery vehicle can be toxic to primary cells, affecting cell viability and experimental outcomes. While initial studies suggest low in vivo toxicity in rats, in vitro toxicity in sensitive primary cell cultures needs to be carefully evaluated.[1]
-
Off-target effects: Non-specific interactions of the inhibitor or delivery system with cellular components can lead to unintended biological effects.
Q3: Which primary cell types are relevant for studying this compound?
A3: The most relevant primary cells for studying HIV-1 infection and the efficacy of inhibitors like this compound include:
-
CD4+ T lymphocytes: These are the primary target cells for HIV-1.
-
Monocytes and Macrophages: These cells also serve as important reservoirs for HIV-1.
-
Dendritic cells: These cells play a role in the initial stages of HIV-1 infection and transmission.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low inhibitor efficacy in primary cells despite proven enzymatic activity. | 1. Poor solubility of this compound in culture medium. 2. Insufficient cellular uptake of the inhibitor. 3. Degradation of the inhibitor in the culture medium. | 1. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it in the culture medium to a final solvent concentration that is non-toxic to the cells (typically <0.1%). 2. Consider using a delivery vehicle such as lipid-based or polymeric nanoparticles to enhance solubility and facilitate cellular uptake. 3. Perform a stability assay of the inhibitor in your specific cell culture medium over the time course of your experiment. |
| High cytotoxicity observed in primary cell cultures. | 1. The concentration of the inhibitor is too high. 2. Toxicity from the solvent used to dissolve the inhibitor. 3. The delivery vehicle (e.g., nanoparticles) is causing toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your primary cells. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your specific primary cells. 3. If using a delivery vehicle, perform a toxicity assessment of the vehicle alone (empty nanoparticles) on your cells. |
| Inconsistent results between experiments. | 1. Variability in primary cell donors. 2. Inconsistent preparation of the inhibitor solution or delivery system. 3. Differences in cell culture conditions. | 1. Whenever possible, use cells from the same donor for a set of experiments or pool cells from multiple donors. 2. Prepare fresh inhibitor solutions and delivery systems for each experiment and ensure consistent formulation. 3. Maintain strict consistency in all cell culture parameters, including media composition, cell density, and incubation times. |
Experimental Protocols
Protocol 1: Nanoparticle-Based Delivery of this compound
This protocol provides a general framework for encapsulating this compound into polymeric nanoparticles for enhanced delivery to primary cells.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v in water)
-
Phosphate-buffered saline (PBS)
-
Ultrasonic homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Preparation of the organic phase: Dissolve a known amount of this compound and PLGA in DCM.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using an ultrasonic homogenizer to reduce the droplet size.
-
Solvent evaporation: Stir the emulsion overnight at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with PBS three times to remove residual PVA and unencapsulated inhibitor.
-
Characterization: Resuspend the nanoparticles in PBS. Characterize the size, and surface charge of the nanoparticles using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading.
-
Cell treatment: Add the nanoparticle suspension to your primary cell culture at the desired final concentration of this compound.
Protocol 2: In Vitro Efficacy Assessment
This protocol outlines a method to assess the antiviral efficacy of this compound in primary CD4+ T cells.
Materials:
-
Primary human CD4+ T cells
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound (free or nanoparticle-encapsulated)
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) and Interleukin-2 (IL-2)
-
p24 antigen ELISA kit
Methodology:
-
Cell activation: Isolate primary CD4+ T cells from healthy donor peripheral blood mononuclear cells (PBMCs). Activate the cells with PHA and culture in complete RPMI-1640 medium supplemented with IL-2.
-
Inhibitor treatment: Seed the activated CD4+ T cells in a 96-well plate. Add serial dilutions of this compound (or the nanoparticle formulation) to the wells. Include a no-drug control and a positive control (a known HIV-1 inhibitor).
-
Infection: Infect the cells with a pre-titered amount of HIV-1 stock.
-
Incubation: Culture the infected cells for a defined period (e.g., 7 days), replacing the medium with fresh medium containing the respective inhibitor concentrations every 2-3 days.
-
Efficacy measurement: At the end of the culture period, collect the cell culture supernatant and measure the concentration of the HIV-1 p24 antigen using an ELISA kit.
-
Data analysis: Calculate the 50% effective concentration (EC50) of this compound by plotting the percentage of p24 inhibition against the inhibitor concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Nanoparticle-based delivery of this compound.
References
Strategies to enhance the stability of HIV-1 inhibitor-66 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of HIV-1 Inhibitor-66, a non-nucleoside reverse transcriptase inhibitor (NNRTI). This guide offers troubleshooting advice and frequently asked questions to ensure the optimal performance and stability of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for viral replication.[4][5][6] This binding is non-competitive with respect to the nucleoside triphosphates and induces a conformational change in the enzyme, ultimately inhibiting the conversion of viral RNA into DNA.[4][6]
Q2: What are the primary challenges in maintaining the stability of this compound in solution?
A2: Like many small molecule inhibitors, this compound can be susceptible to degradation in solution. The primary challenges include hydrolysis, oxidation, and photodegradation. The stability can be significantly influenced by the pH of the solution, the choice of solvent, temperature, and exposure to light.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of the intact inhibitor from its potential degradation products. Regular analysis of your working solutions can help ensure the integrity of the compound throughout your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Inhibitory Activity | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions from a frozen stock.2. Verify the pH of your experimental buffer; extreme pH values can accelerate degradation.3. Minimize the exposure of your solutions to light and elevated temperatures.4. Confirm the concentration and purity of your stock solution using HPLC. |
| Precipitation of the Inhibitor in Aqueous Buffers | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and sufficient to maintain solubility.2. Consider the use of solubilizing agents such as cyclodextrins or surfactants, after validating their compatibility with your experimental system.3. Prepare the final dilution of the inhibitor into the aqueous buffer immediately before use. |
| Inconsistent Experimental Results | Instability of the inhibitor under specific experimental conditions. | 1. Perform a preliminary stability study of this compound in your specific experimental buffer and under your experimental conditions (temperature, light exposure).2. Analyze samples at different time points using HPLC to determine the rate of degradation.3. Based on the stability data, adjust your experimental protocol, for instance, by reducing incubation times or preparing fresh inhibitor solutions more frequently. |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of degradation products. | 1. Conduct forced degradation studies (stress testing) to intentionally generate degradation products and identify their retention times in your HPLC method.2. Characterize the major degradation products to understand the degradation pathway.3. Optimize your formulation or experimental conditions to minimize the formation of these degradation products. |
Quantitative Stability Data
The following tables summarize representative stability data for NNRTIs with structural similarities to this compound, demonstrating the impact of different storage conditions.
Table 1: Influence of pH on the Stability of a Representative NNRTI in Aqueous Solution at 37°C
| pH | Half-life (t1/2) in hours |
| 3.0 | 12 |
| 5.0 | 48 |
| 7.4 | 72 |
| 9.0 | 24 |
Table 2: Effect of Solvent on the Stability of a Representative NNRTI at Room Temperature
| Solvent | Percent Remaining after 24 hours |
| DMSO | >99% |
| Ethanol | 95% |
| Acetonitrile | 92% |
| Methanol | 88% |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a method for evaluating the stability of this compound in a given solution.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
The buffer solution for your experiment
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound (typically between 250-350 nm for similar compounds).
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
4. Stability Study Procedure:
-
Incubate the working solution of this compound under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0. The peak area of the inhibitor is used for this calculation.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Viruses | Free Full-Text | Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 5. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Antiviral Specificity of HIV-1 Inhibitor-66: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HIV-1 inhibitor-66, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), with other classes of approved antiretroviral agents. The data presented herein is intended to facilitate an objective evaluation of its antiviral specificity and performance, supported by experimental data and detailed methodologies.
Comparative Antiviral Activity and Cytotoxicity
The antiviral potency and cytotoxic profile of this compound and selected alternative inhibitors are summarized below. The data highlights the compound's efficacy against wild-type and resistant HIV-1 strains, alongside its cellular toxicity. The Selectivity Index (SI), a critical measure of a drug's therapeutic window, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).
| Inhibitor | Class | Target | HIV-1 Strain | EC50 (µM) | CC50 (µM) [Cell Line] | Selectivity Index (SI) |
| This compound (10n) | NNRTI | Reverse Transcriptase | IIIB (Wild-Type) | 0.009[1] | >22.8[1] [MT-4] | >2533 |
| L100I | 0.011[1] | >22.8[1] [MT-4] | >2073 | |||
| K103N | 0.013[1] | >22.8[1] [MT-4] | >1754 | |||
| Y181C | 0.018[1] | >22.8[1] [MT-4] | >1267 | |||
| RES056 (K103N/Y181C) | 0.059[1] | >22.8[1] [MT-4] | >386 | |||
| Etravirine | NNRTI | Reverse Transcriptase | Wild-Type | 0.004[2] | 2.2[2] [MT-4] | 550 |
| Darunavir | Protease Inhibitor | Protease | Wild-Type | 0.003 | >100[1] [Caco-2] | >33333 |
| Raltegravir | Integrase Inhibitor | Integrase | Wild-Type | 0.0018 | Not specified | Not specified |
| Maraviroc | Entry Inhibitor | CCR5 | R5-tropic | ~0.002 | >10[2] [Various] | >5000 |
| Lenacapavir | Capsid Inhibitor | Capsid | Wild-Type | 0.00005 | >50[1] [Various] | >1,000,000 |
Antiviral Specificity Profile
A crucial aspect of validating a new antiviral compound is to determine its specificity for the intended target virus. The following table summarizes the known activity spectrum of this compound and its comparators against other viruses.
| Inhibitor | HIV-2 Activity | Other Virus Activity |
| This compound (NNRTI) | Not reported, but NNRTIs are generally inactive against HIV-2. | Not reported. |
| Etravirine (NNRTI) | No demonstrated antiviral activity.[3] | Broadly specific to HIV-1. |
| Darunavir (PI) | Active against HIV-2.[4] | No in vitro activity against SARS-CoV-2.[1] |
| Raltegravir (INSTI) | Active against HIV-2.[5] | |
| Maraviroc (Entry Inhibitor) | Not active as HIV-2 primarily uses CXCR4 for entry. | Specific for CCR5-tropic HIV-1.[2] |
| Lenacapavir (Capsid Inhibitor) | Active, but 11- to 14-fold less potent than against HIV-1.[6] | No discernible activity against HTLV-1. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparent data interpretation.
Anti-HIV-1 Activity Assay (MT-4 Cells)
This assay determines the 50% effective concentration (EC50) of a compound required to inhibit HIV-1-induced cytopathic effects in MT-4 cells.
-
Cell Line: Human T-cell leukemia cell line, MT-4.
-
Virus: HIV-1 (IIIB strain) or resistant strains.
-
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Add the diluted compound to the cells.
-
Infect the cells with a predetermined titer of HIV-1.
-
Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 540 nm).
-
Calculate the EC50 value by plotting the percentage of cell protection versus the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the 50% cytotoxic concentration (CC50), the concentration of a compound that reduces the viability of uninfected cells by 50%.
-
Cell Line: MT-4 cells (or other relevant cell lines).
-
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of the test compound.
-
Add the diluted compound to the cells.
-
Incubate the plates for 5 days (to match the duration of the antiviral assay) at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using the MTT assay as described above.
-
Calculate the CC50 value by plotting the percentage of cell viability versus the compound concentration and fitting the data to a dose-response curve.
-
Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay determines the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of HIV-1 reverse transcriptase. This compound has an IC50 of 40 nM against wild-type HIV-1 reverse transcriptase.[2]
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Substrate: A template-primer such as poly(rA)/oligo(dT) and a labeled deoxynucleotide triphosphate (e.g., [³H]dTTP).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction mixture, combine the HIV-1 RT enzyme, the template-primer, and the diluted compound.
-
Initiate the reaction by adding the labeled deoxynucleotide triphosphate.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and precipitate the newly synthesized DNA.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of RT inhibition versus the compound concentration.
-
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the experimental processes and the mechanism of action of these inhibitors, the following diagrams are provided.
Caption: Experimental workflow for validating antiviral specificity.
Caption: HIV-1 lifecycle and targets of various inhibitor classes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Evidence for Effectiveness of Darunavir and Two Related Antiviral Inhibitors against HIV-2 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of a Novel HIV-1 Protease Inhibitor: A Comparative Analysis
Introduction
The development of novel antiretroviral agents with a high genetic barrier to resistance is paramount in the management of HIV-1 infection, particularly in treatment-experienced patients harboring multidrug-resistant virus strains. This guide provides a comparative analysis of the cross-resistance profile of a next-generation, hypothetical HIV-1 protease inhibitor (PI), herein referred to as HI-66, against a panel of clinically relevant PI-resistant HIV-1 isolates. The in vitro efficacy of HI-66 is compared with that of several established protease inhibitors.
The emergence of drug-resistant HIV-1 variants is a significant challenge in antiretroviral therapy.[1] Resistance mutations in the viral protease gene can reduce the susceptibility of the virus to protease inhibitors, leading to virological failure.[2] Cross-resistance, where a mutation conferring resistance to one drug also confers resistance to other drugs in the same class, is a common phenomenon among PIs.[3][4] Therefore, novel PIs must demonstrate potent activity against a broad range of resistant strains.
Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is a viral enzyme essential for the maturation of infectious virions. It cleaves newly synthesized Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[5] Protease inhibitors are designed to bind to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[6] The development of resistance often involves mutations in the active site that reduce the binding affinity of the inhibitor.[2]
References
- 1. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Protease Mutations and Protease Inhibitor Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of HIV-1 Inhibitors: Zidovudine vs. a Novel Capsid Inhibitor
A comparative analysis of the pioneering antiretroviral agent, Zidovudine, and the first-in-class capsid inhibitor, Lenacapavir, offering insights into the evolution of HIV-1 treatment strategies.
Introduction:
The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) therapeutics has dramatically evolved since the advent of the first antiretroviral drugs. This guide provides a detailed head-to-head comparison of Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) that revolutionized early HIV treatment, and Lenacapavir, a recently approved, long-acting capsid inhibitor representing a new frontier in antiretroviral therapy. This comparison serves to highlight the distinct mechanisms of action, efficacy, and safety profiles of these two classes of inhibitors for researchers, scientists, and drug development professionals. Initial searches for a compound specifically named "HIV-1 inhibitor-66" did not yield any identifiable information, suggesting it may be a placeholder or an internal compound name. Therefore, this guide utilizes Lenacapavir as a representative of a novel, potent HIV-1 inhibitor for a meaningful comparative analysis against the established drug, Zidovudine.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between Zidovudine and Lenacapavir lies in their viral targets. Zidovudine acts on an early enzymatic step in the viral lifecycle, while Lenacapavir disrupts a structural component of the virus at multiple stages.
Zidovudine (AZT): Chain-Terminating Viral DNA Synthesis
Zidovudine is a synthetic thymidine analog. Upon entering a human cell, it is phosphorylated by host cell kinases into its active triphosphate form. This active metabolite then competes with the natural deoxythymidine triphosphate for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase enzyme. Because Zidovudine lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thereby halting the conversion of viral RNA into DNA.
Lenacapavir: A Multi-Pronged Attack on the Viral Capsid
Lenacapavir introduces a novel mechanism of action by targeting the HIV-1 capsid, a protein shell that encases the viral genome and is crucial for multiple steps of the viral lifecycle. Lenacapavir binds to the interface between capsid protein (p24) subunits.[1] This interaction has a dual effect:
-
Early Stage Inhibition: It stabilizes the capsid, preventing its proper disassembly (uncoating) after the virus enters the cell. This interferes with the nuclear import of the viral pre-integration complex.[2]
-
Late Stage Inhibition: During the formation of new virus particles, Lenacapavir disrupts the assembly of new capsids, leading to the production of malformed, non-infectious virions.[2]
This multi-stage inhibition makes Lenacapavir a highly potent antiviral.[2]
Quantitative Comparison of In Vitro Activity
The in vitro efficacy of antiviral agents is typically measured by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit viral replication by half. The 50% cytotoxic concentration (CC₅₀) is the concentration that kills half of the host cells, and the selectivity index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.
| Parameter | Zidovudine (AZT) | Lenacapavir | Reference(s) |
| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Capsid Inhibitor | |
| EC₅₀ / IC₅₀ | 0.002 - 4.87 µM (Highly variable depending on viral strain and cell type) | 30 - 190 pM (Mean EC₅₀ of 105 pM in MT-4 cells) | [3][4][5],[2][6] |
| CC₅₀ | > 100 µM (in CEM cells) | > 20 µM | [7],[8] |
| Selectivity Index | > 20 (Highly variable) | > 512,820 | [5],[8] |
Note: The data presented are compiled from various in vitro studies and may vary depending on the specific experimental conditions, including the cell lines and HIV-1 strains used.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the antiviral activity and cytotoxicity of HIV-1 inhibitors.
Antiviral Activity Assay (e.g., p24 Antigen ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in cell culture.
-
Cell Plating: Human T-lymphoid cells (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.
-
Compound Dilution: The test compounds (Zidovudine, Lenacapavir) are serially diluted to a range of concentrations.
-
Infection: Cells are infected with a known amount of HIV-1.
-
Treatment: The diluted compounds are added to the infected cell cultures. Control wells include infected-untreated cells (positive control) and uninfected-untreated cells (negative control).
-
Incubation: The plates are incubated for a period of 4-7 days to allow for viral replication.
-
Quantification: The amount of viral replication is quantified by measuring the level of HIV-1 p24 capsid protein in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The p24 concentrations are plotted against the compound concentrations, and the EC₅₀/IC₅₀ value is calculated using non-linear regression analysis.
Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells.
-
Cell Plating: The same host cells used in the antiviral assay are seeded in 96-well plates.
-
Compound Treatment: Serial dilutions of the test compounds are added to the cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer.
-
Data Analysis: The absorbance values (proportional to cell viability) are plotted against the compound concentrations to calculate the CC₅₀ value.
Conclusion
The comparison between Zidovudine and Lenacapavir starkly illustrates the progress in antiretroviral drug development. Zidovudine, as a first-generation NRTI, provided a crucial, life-saving intervention by targeting a key viral enzyme. However, its efficacy can be limited by the development of resistance and a notable side-effect profile.
In contrast, Lenacapavir represents a paradigm shift with its novel mechanism of targeting a viral structural protein at multiple stages of the lifecycle. This results in exceptionally high potency, as indicated by its picomolar effective concentrations, and a high barrier to resistance. Furthermore, its long-acting formulation offers a significant advantage in terms of patient adherence.
For drug development professionals, this comparison underscores the value of exploring novel viral targets. While enzymatic inhibitors like Zidovudine remain a cornerstone of combination therapy, drugs that disrupt viral structural components, such as Lenacapavir, open up new avenues for potent, long-acting, and resistance-evading antiretroviral strategies. The continued exploration of such innovative mechanisms will be pivotal in the ongoing effort to improve the management of HIV-1 infection.
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking HIV-1 Capsid Inhibitors: A Comparative Analysis of Next-Generation Compounds
This guide provides a detailed comparison of the performance and characteristics of next-generation HIV-1 capsid inhibitors, with a focus on the first-in-class approved drug, Lenacapavir (GS-6207), and its precursors. Due to the absence of publicly available data for a compound specifically designated "HIV-1 inhibitor-66," this document will use it as a placeholder to frame the comparison against well-characterized next-generation inhibitors. This analysis is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies.
Introduction to HIV-1 Capsid Inhibitors
The HIV-1 capsid is a conical protein shell that encases the viral genome and is crucial for multiple stages of the viral lifecycle.[1][2][3][4] Unlike traditional antiretrovirals that target viral enzymes, capsid inhibitors present a novel mechanism of action by binding to the capsid protein (p24).[5][6] This interference disrupts essential viral processes, including the nuclear import of the viral DNA, virus assembly and release, and the formation of the capsid core.[6][7][8] This multi-stage inhibition offers the potential for high potency and a high barrier to resistance.[6][9]
Lenacapavir (formerly GS-6207) is the first HIV-1 capsid inhibitor to receive regulatory approval for the treatment of multidrug-resistant HIV-1 infection.[5][7][10] It is a long-acting injectable agent that has demonstrated potent antiviral activity.[3][11][12][13] GS-CA1 is a precursor to Lenacapavir that has been extensively studied in preclinical models.[8][14]
Quantitative Performance Data
The following table summarizes the in vitro performance of key next-generation HIV-1 capsid inhibitors.
| Parameter | Inhibitor-66 | Lenacapavir (GS-6207) | GS-CA1 | PF-3450074 (PF74) |
| EC50 (pM) | Data not available | 12 - 314 (in various cell lines)[7][15] | 240 ± 40 (in MT-4 cells)[8] | 1,239,000 ± 257,000 (in MT-4 cells)[8] |
| 105 (in MT-4 cells)[13] | 87 (early phase in MT-2 cells)[8] | |||
| 50 (against 23 clinical isolates in PBMCs)[13][16] | 140 (in PBMCs)[17] | |||
| CC50 (µM) | Data not available | > 50[13] | > 50[8] | 32.2 ± 9.3[8] |
| Therapeutic Index (CC50/EC50) | Data not available | > 1,000,000[13] | > 208,300[8] | 26[8] |
| Resistance Mutations | Data not available | M66I, Q67H, K70N, N74D/S, T107N[7][11][18] | L56I, M66I, Q67H, K70N, N74D/S, T107N[18] | Data not available |
| Mechanism of Action | Data not available | Multi-stage capsid inhibition[5][6][7] | Multi-stage capsid inhibition[8][14] | Capsid binding[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism and evaluation of these inhibitors, the following diagrams are provided.
Caption: HIV-1 lifecycle and points of intervention for capsid inhibitors.
Caption: General workflow for the evaluation of HIV-1 capsid inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key protocols used in the evaluation of HIV-1 capsid inhibitors.
Antiviral Activity Assay (EC50 Determination)
This assay determines the concentration of an inhibitor required to reduce viral replication by 50%.[19]
Objective: To measure the in vitro efficacy of the test compound against HIV-1.
General Procedure:
-
Cell Culture: Human T-cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Compound Preparation: The test inhibitor is serially diluted to a range of concentrations.
-
Infection: Cells are infected with a known amount of HIV-1 stock in the presence of the diluted inhibitor or a control.
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen ELISA: Measures the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme.
-
Reporter Gene Assay: Uses a modified virus that expresses a reporter gene (e.g., luciferase) upon successful infection.[20]
-
-
Data Analysis: The concentration of the inhibitor is plotted against the percentage of viral inhibition to calculate the EC50 value.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in cell viability.
Objective: To assess the toxicity of the test compound on host cells.
General Procedure:
-
Cell Culture: The same cell lines used in the antiviral assay are cultured.
-
Compound Exposure: Cells are incubated with the same serial dilutions of the test inhibitor as in the antiviral assay.
-
Incubation: Cells are incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is assessed using methods such as:
-
MTT or XTT Assay: Measures the metabolic activity of viable cells.
-
Trypan Blue Exclusion: Stains non-viable cells.
-
-
Data Analysis: The concentration of the inhibitor is plotted against the percentage of cell viability to calculate the CC50 value.
Resistance Profiling
This process identifies viral mutations that confer resistance to the inhibitor.[21][22]
Objective: To determine the genetic basis of resistance and the potential for cross-resistance with other antiretroviral drugs.
General Procedure:
-
In Vitro Selection: HIV-1 is cultured in the presence of sub-optimal concentrations of the inhibitor over an extended period.
-
Viral Load Monitoring: Viral replication is monitored, and when breakthrough replication is observed, the virus is harvested.
-
Genotypic Analysis: The gene encoding the viral target (in this case, the capsid) is sequenced from the resistant virus.[23][24]
-
Phenotypic Analysis: The susceptibility of the mutated virus to the inhibitor and other antiretrovirals is determined using the antiviral activity assay.
-
Site-Directed Mutagenesis: Identified mutations are introduced into a wild-type virus to confirm their role in resistance.
Conclusion
Next-generation HIV-1 capsid inhibitors, exemplified by Lenacapavir, represent a significant advancement in antiretroviral therapy. Their novel, multi-stage mechanism of action provides a powerful tool against HIV-1, particularly in cases of multidrug resistance. The high potency and long-acting nature of these compounds offer the potential for less frequent dosing, which could improve treatment adherence and quality of life for people living with HIV. Further research and development in this class of inhibitors are crucial for expanding future treatment options.
References
- 1. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disassembling the Nature of Capsid: Biochemical, Genetic, and Imaging Approaches to Assess HIV-1 Capsid Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. HIV capsid inhibitor offers new option for people with highly resistant HIV | aidsmap [aidsmap.com]
- 5. Lenacapavir - Wikipedia [en.wikipedia.org]
- 6. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 10. patientcareonline.com [patientcareonline.com]
- 11. Structural and mechanistic bases for a potent HIV-1 capsid inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-acting capsid inhibitor GS-6207 confirms safety and antiviral activity | aidsmap [aidsmap.com]
- 13. Clinical targeting of HIV capsid protein with a long-acting small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds [frontiersin.org]
- 17. gilead.com [gilead.com]
- 18. researchgate.net [researchgate.net]
- 19. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hiv.lanl.gov [hiv.lanl.gov]
- 21. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 23. Universal profiling of HIV-1 pol for genotypic study and resistance analysis across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Universal profiling of HIV-1 pol for genotypic study and resistance analysis across subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of HIV-1 Inhibitor Mechanisms of Action: A Comparative Guide
Disclaimer: The initially requested inhibitor, "HIV-1 inhibitor-66," is not a recognized designation in publicly available scientific literature. Therefore, this guide provides a comparative analysis of established HIV-1 inhibitors from five major classes, offering a framework for the independent verification of their mechanisms of action and efficacy. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to HIV-1 Inhibitor Classes
The management of HIV-1 infection has been revolutionized by the development of antiretroviral drugs that target various stages of the viral lifecycle. Understanding the precise mechanism of action of these inhibitors is crucial for developing new therapies, managing drug resistance, and optimizing treatment regimens. This guide compares representative drugs from five key classes: Reverse Transcriptase Inhibitors, Protease Inhibitors, Integrase Inhibitors, Entry Inhibitors, and Capsid Inhibitors.
Comparative Efficacy of HIV-1 Inhibitors
The potency of an antiviral compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values represent the concentration of a drug required to inhibit 50% of viral replication or enzyme activity in in vitro assays. The following tables summarize the reported efficacy of selected HIV-1 inhibitors against wild-type and resistant viral strains.
| Table 1: Efficacy Against Wild-Type HIV-1 | |||||
| Drug Class | Inhibitor | EC₅₀ (nM) | IC₅₀ (nM) | Cell Type | Assay |
| Reverse Transcriptase Inhibitors | Zidovudine (NRTI) | - | 0.03 (by p24 assay) | Jurkat | p24 antigen |
| Nevirapine (NNRTI) | - | - | - | - | |
| Protease Inhibitors | Lopinavir | 17 | - | - | - |
| Darunavir | 1-5 | 3-6 | Laboratory HIV-1 strain | - | |
| Integrase Inhibitors | Raltegravir | - | 2-7 | Purified HIV-1 integrase | Strand transfer |
| Dolutegravir | - | 1.07 | Wild-type isolates | PhenoSense® IN | |
| Entry Inhibitors | Enfuvirtide | - | - | - | - |
| Maraviroc | - | - | U87.CD4.CCR5 | - | |
| Capsid Inhibitors | Lenacapavir | - | - | - | - |
| Table 2: Efficacy Against Resistant HIV-1 Strains | |||||
| Drug Class | Inhibitor | Resistant Strain(s) | Fold Change in EC₅₀/IC₅₀ | Cell Type | Assay |
| Reverse Transcriptase Inhibitors | Zidovudine | - | - | - | - |
| Nevirapine | - | - | - | - | |
| Protease Inhibitors | Darunavir | Multi-PI-resistant | No greater than 5-fold increase in ID₅₀ | - | - |
| Integrase Inhibitors | Raltegravir | Q148H | 12-fold | Recombinant virus | - |
| N155H | 19-fold | Recombinant virus | - | ||
| G140S/Q148H | 245-fold | Recombinant virus | - | ||
| Dolutegravir | Raltegravir-resistant (N155H) | 1.37-fold | Clinical isolates | PhenoSense® IN | |
| Raltegravir-resistant (T97A + Y143R) | 1.05-fold | Clinical isolates | PhenoSense® IN | ||
| Capsid Inhibitors | Lenacapavir | Multidrug-resistant | - | - | - |
Mechanisms of Action and Signaling Pathways
The diverse mechanisms of these inhibitors provide multiple points of intervention in the HIV-1 lifecycle.
Reverse Transcriptase Inhibitors
These drugs block the conversion of viral RNA into DNA, a critical step for viral replication.
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Zidovudine are analogs of natural nucleosides. They are incorporated into the growing viral DNA chain by reverse transcriptase, causing chain termination.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Nevirapine bind to a different site on the reverse transcriptase enzyme, causing a conformational change that inactivates it.
Mechanism of Reverse Transcriptase Inhibitors.
Protease Inhibitors
Protease inhibitors (PIs), such as Lopinavir and Darunavir, target the viral protease enzyme. This enzyme is essential for cleaving large viral polyproteins into smaller, functional proteins required for the assembly of new, mature virions. By blocking this cleavage, PIs result in the production of immature, non-infectious viral particles.
Mechanism of Protease Inhibitors.
Integrase Inhibitors
Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir and Dolutegravir block the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. This is a crucial step for the establishment of a persistent infection.
Mechanism of Integrase Inhibitors.
Entry Inhibitors
This class of drugs prevents the virus from entering the host cell.
-
Fusion inhibitors like Enfuvirtide bind to the gp41 protein on the viral envelope, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.
-
CCR5 antagonists such as Maraviroc bind to the CCR5 co-receptor on the host cell surface, blocking the interaction with the viral gp120 protein and thus preventing viral entry.
Mechanism of Entry Inhibitors.
Capsid Inhibitors
A newer class of antiretrovirals, capsid inhibitors like Lenacapavir, interfere with the function of the HIV-1 capsid protein (p24). This protein is crucial for multiple stages of the viral lifecycle, including the transport of the viral genome into the nucleus and the assembly of new virions. Lenacapavir disrupts these processes, leading to potent antiviral activity.
Mechanism of Capsid Inhibitors.
Experimental Protocols for Efficacy Verification
The following are detailed methodologies for key in vitro assays used to determine the efficacy of HIV-1 inhibitors.
TZM-bl Reporter Gene Assay
This assay is widely used to quantify the neutralization of HIV-1 by antibodies or the inhibition by antiviral drugs. It utilizes a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CCR5, and CXCR4, and contains integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.
Protocol:
-
Cell Culture: Maintain TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay Setup: Seed TZM-bl cells in 96-well plates.
-
Compound Dilution: Prepare serial dilutions of the test inhibitor.
-
Infection: Pre-incubate the virus with the diluted inhibitor for a specified time (e.g., 1 hour) at 37°C. Then, add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the inhibitor, compared to a no-drug control, is used to calculate the percent inhibition and the EC₅₀ value.
Workflow for the TZM-bl Reporter Gene Assay.
CEM-GFP Reporter Cell Line Assay
This assay employs a T-cell line (CEM) that has been engineered to express Green Fluorescent Protein (GFP) under the control of the HIV-1 LTR. Infection with HIV-1 leads to the expression of GFP, which can be quantified by flow cytometry.
Protocol:
-
Cell Culture: Culture CEM-GFP cells in RPMI-1640 medium with 10% FBS, penicillin, and streptomycin.
-
Infection and Treatment: Expose CEM-GFP cells to the test inhibitor for a short period (e.g., 2 hours) before adding the HIV-1 virus.
-
Incubation: Incubate the infected cells for 72 hours.
-
Flow Cytometry: Harvest the cells, fix them, and analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: The reduction in the percentage of GFP-positive cells in the presence of the inhibitor is used to determine the IC₅₀ value.
Comparative analysis of HIV-1 inhibitor-66 binding kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of various classes of Human Immunodeficiency Virus Type 1 (HIV-1) inhibitors. Understanding the kinetic parameters of inhibitor-target interactions is crucial for the development of more effective and durable antiretroviral therapies. This document summarizes key quantitative data, details experimental methodologies, and presents visualizations to facilitate a clear comparison of inhibitor performance.
Data Presentation: Comparative Binding Kinetics of HIV-1 Inhibitors
The following table summarizes the binding kinetics of selected HIV-1 inhibitors, categorized by their target enzyme. The association rate constant (k-on), dissociation rate constant (k-off), and the equilibrium dissociation constant (Kd) are presented. Slower dissociation rates (lower k-off) are often associated with a longer duration of inhibitory action and can be a key factor in antiviral efficacy.[1]
| Inhibitor Class | Inhibitor | Target | k-on (M⁻¹s⁻¹) | k-off (s⁻¹) | Kd (nM) | Reference |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Nevirapine | HIV-1 RT | - | - | 19 | [2] |
| O-TIBO | HIV-1 RT | 1.2 x 10⁵ | 0.36 | 3000 | [2] | |
| Cl-TIBO | HIV-1 RT | - | - | 200 | [2] | |
| Protease Inhibitors (PIs) | Cyclic Urea Inhibitors | HIV-1 Protease | ~10⁹ - 10¹⁰ | >10⁰ | - | [3] |
| Approved PIs (general) | HIV-1 Protease | ~10⁵ - 10⁶ | ~10⁻³ - 10⁻⁴ | - | [3] | |
| Integrase Strand Transfer Inhibitors (INSTIs) | L-731,988 | HIV-1 Integrase | - | - | 10-20 (in complex with DNA) | [4] |
Note: A dash (-) indicates that the specific value was not provided in the cited source.
Experimental Protocols
The kinetic data presented in this guide are primarily derived from two key experimental techniques: Pre-Steady-State Kinetic Analysis and Surface Plasmon Resonance (SPR).
Pre-Steady-State Kinetic Analysis for NNRTIs
This method is used to determine the rates of inhibitor binding and dissociation by analyzing the initial "burst" phase of the enzymatic reaction before it reaches a steady state.
Methodology:
-
Enzyme-Substrate Complex Formation: HIV-1 Reverse Transcriptase (RT) is pre-incubated with a DNA template-primer to form the E•DNA complex.
-
Inhibitor Binding: The E•DNA complex is then mixed with the non-nucleoside inhibitor (NNRTI) and a specific concentration of deoxynucleoside triphosphate (dNTP).
-
Quenched-Flow Experiment: The reaction is allowed to proceed for a very short time (milliseconds) and then rapidly stopped ("quenched") with a solution like EDTA.
-
Analysis: The amount of product formed is measured as a function of time. The rate of the initial burst of product formation is inversely proportional to the inhibitor concentration, which allows for the calculation of the association rate constant (k-on). The dissociation rate (k-off) can be determined by monitoring the recovery of enzyme activity over time after dilution of the inhibitor.[2]
Surface Plasmon Resonance (SPR) for Protease Inhibitors
SPR is a label-free technique used to measure real-time biomolecular interactions. It is particularly useful for studying the binding kinetics of protease inhibitors.
Methodology:
-
Immobilization: HIV-1 protease is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the protease inhibitor (analyte) is flowed over the sensor surface.
-
Association Phase: The binding of the inhibitor to the immobilized protease is monitored in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass change. This allows for the determination of the association rate constant (k-on).
-
Dissociation Phase: A buffer solution without the inhibitor is then flowed over the surface, and the dissociation of the inhibitor from the protease is monitored. This provides the dissociation rate constant (k-off).[3][5][6]
-
Data Analysis: The equilibrium dissociation constant (Kd) can be calculated from the ratio of k-off/k-on.
Visualizations
Experimental Workflow for Binding Kinetics Analysis
The following diagram illustrates a generalized workflow for determining the binding kinetics of HIV-1 inhibitors.
Caption: Generalized workflow for determining inhibitor binding kinetics.
HIV-1 Entry and Inhibition Pathway
This diagram illustrates the key steps in HIV-1 entry into a host cell and the points at which entry inhibitors can act. The process begins with the binding of the viral envelope protein gp120 to the CD4 receptor on the host cell surface.[7][8]
Caption: Simplified pathway of HIV-1 entry and site of action for entry inhibitors.
References
- 1. Inhibition of HIV-1 by non-nucleoside reverse transcriptase inhibitors via an induced fit mechanism-Importance of slow dissociation and relaxation rates for antiviral efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Relationships between structure and interaction kinetics for HIV-1 protease inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. pnas.org [pnas.org]
- 8. HIV - Wikipedia [en.wikipedia.org]
Validating HIV-1 Inhibitor-66: A Comparative Guide for a Novel Lead Compound
The development of new antiretroviral therapies remains a critical area of research in the fight against HIV-1. This guide provides a comparative analysis for the validation of "HIV-1 inhibitor-66," a novel lead compound, against established FDA-approved drugs. By presenting key performance data, detailed experimental protocols, and visual workflows, this document serves as a resource for researchers and drug development professionals to objectively evaluate its potential.
Quantitative Performance Comparison
To assess the potential of this compound as a viable drug candidate, its performance in key preclinical assays is compared with two current frontline HIV-1 protease inhibitors, Darunavir and Atazanavir. The following table summarizes their in vitro efficacy, cytotoxicity, and selectivity, providing a clear benchmark for evaluation.[1][2]
| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| This compound (Hypothetical) | HIV-1 Protease | 5.5 | >50 | >9090 |
| Darunavir | HIV-1 Protease | 1-2 | >100 | >50,000-100,000 |
| Atazanavir | HIV-1 Protease | 2.6-6.3 | 9.6 | ~1520-3690 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 indicates higher potency.[1][2] CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. A higher CC50 indicates lower toxicity. Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of a novel inhibitor. The following are methodologies for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the inhibitor that is toxic to host cells.
-
Cell Line: Human T-lymphocyte cell line (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of "this compound" and control compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This assay quantifies the ability of the inhibitor to prevent HIV-1 entry and replication in a cell-based model.[3][4]
-
Cell Line: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an HIV-1 Tat-inducible luciferase reporter gene).
-
Virus: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or pseudoviruses.
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the inhibitor.
-
Pre-incubate the virus with the inhibitor dilutions for 1 hour at 37°C.
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral replication against the inhibitor concentration.
HIV-1 Protease Inhibition Assay (Fluorometric Assay)
This biochemical assay directly measures the ability of the inhibitor to block the activity of the HIV-1 protease enzyme.[5]
-
Reagents: Recombinant HIV-1 protease, a fluorogenic substrate peptide, and the test inhibitor.
-
Procedure:
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the recombinant HIV-1 protease.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., Ex/Em = 330/450 nm).
-
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated by plotting the percentage of protease inhibition against the inhibitor concentration.
Visualizing the Drug Development and Inhibition Pathway
Diagrams are provided to illustrate the workflow for validating a lead compound and the mechanism of action of HIV-1 protease inhibitors.
Caption: Workflow for HIV-1 Inhibitor Drug Development.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 5. abcam.co.jp [abcam.co.jp]
Assessing the Genetic Barrier to Resistance of a Novel NNRTI: A Comparative Analysis of HIV-1 Inhibitor-66
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of HIV-1 remains a significant challenge in the long-term management of HIV infection. A critical attribute of any new antiretroviral agent is a high genetic barrier to resistance, which refers to the number of viral mutations required to confer resistance to the drug. This guide provides a comparative assessment of the genetic barrier to resistance of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI) HIV-1 inhibitor-66 (also identified as compound 10n), placing its performance in the context of established antiretroviral agents from different classes.
Executive Summary
This compound, a novel aryl triazolone dihydropyridine (ATDP), demonstrates a promising resistance profile against a range of clinically relevant NNRTI-resistant HIV-1 strains. This guide presents a quantitative comparison of its in vitro efficacy with that of other NNRTIs, as well as high-barrier protease and integrase inhibitors. Detailed experimental protocols for assessing the genetic barrier to resistance are also provided to facilitate reproducible research in this critical area of drug development.
Comparative Efficacy Against Resistant Strains
The in vitro antiviral activity of this compound (compound 10n) was evaluated against a panel of HIV-1 strains harboring key NNRTI resistance mutations. The data, summarized in Table 1, showcases its potency in comparison to other NNRTIs and leading drugs from the protease and integrase inhibitor classes.
Table 1: Comparative in vitro Antiviral Activity (EC50 in µM)
| Virus Strain | This compound (10n) | Doravirine (NNRTI) | Etravirine (NNRTI) | Rilpivirine (NNRTI) | Darunavir (PI) | Dolutegravir (INI) |
| Wild-Type (IIIB) | 0.009 | 0.012 | 0.003 | 0.001 | 0.003 | 0.002 |
| L100I | 0.011 | 0.019 | 0.002 | 0.002 | N/A | N/A |
| K103N | 0.013 | 0.025 | 0.003 | 0.003 | N/A | N/A |
| Y181C | 0.018 | 0.022 | 0.004 | 0.002 | N/A | N/A |
| Y188L | 0.703 | >10 | 0.008 | 0.004 | N/A | N/A |
| E138K | 0.013 | 0.015 | 0.002 | 0.001 | N/A | N/A |
| F227L/V106A | 17.7 | >10 | 0.015 | 0.006 | N/A | N/A |
| RES056 (K103N/Y181C) | 0.059 | 0.030 | 0.003 | 0.003 | N/A | N/A |
N/A: Not applicable as the mechanism of action is different. Data for this compound (10n) and Doravirine are from the same study for direct comparison. Data for other drugs are representative values from published literature.
Understanding the Genetic Barrier to Resistance
The genetic barrier to resistance is a conceptual framework for quantifying the difficulty for the virus to develop resistance to a drug. It is often estimated by the number of specific nucleotide substitutions (mutations) required to overcome the drug's selective pressure. These substitutions can be categorized as either transitions (a change from a purine to another purine [A ↔ G] or a pyrimidine to another pyrimidine [C ↔ T]) or transversions (a change from a purine to a pyrimidine or vice versa). Transversions are generally considered to be less likely to occur.
A simplified scoring method to calculate the genetic barrier for a specific mutation is as follows:
-
Transition: Score of 1.0
-
Transversion: Score of 2.5
A higher cumulative score for the mutations required to confer resistance indicates a higher genetic barrier.
Experimental Protocols
In Vitro Selection of Drug-Resistant HIV-1
This protocol outlines the process of generating drug-resistant viral strains in a laboratory setting to study resistance pathways.
Objective: To select for HIV-1 variants with reduced susceptibility to an antiretroviral inhibitor through serial passage in cell culture with escalating drug concentrations.
Materials:
-
HIV-1 laboratory strain (e.g., IIIB, NL4-3)
-
Susceptible host cells (e.g., MT-4, PMBCs)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
p24 antigen ELISA kit or reverse transcriptase activity assay
-
CO2 incubator
Procedure:
-
Initial Infection: Infect host cells with a known amount of HIV-1.
-
Drug Exposure: Culture the infected cells in the presence of the test inhibitor at a starting concentration equal to its EC50.
-
Monitoring Viral Replication: Monitor viral replication by measuring p24 antigen levels or reverse transcriptase activity in the culture supernatant.
-
Virus Passage: When viral replication is detected (cytopathic effect or significant p24/RT activity), harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh host cells, and increase the concentration of the test inhibitor (typically 2- to 3-fold).
-
Repeat Passages: Repeat steps 3-5 for multiple passages.
-
Resistance Confirmation: Once the virus can replicate efficiently at a high concentration of the inhibitor, perform genotypic and phenotypic analysis to confirm and characterize the resistance.
Genotypic Resistance Analysis
This protocol describes the method for identifying mutations in the viral genome that are associated with drug resistance.
Objective: To sequence the relevant viral gene (e.g., reverse transcriptase for NNRTIs) to identify mutations that confer resistance to the test inhibitor.
Materials:
-
Viral RNA extraction kit
-
Reverse transcriptase and primers for cDNA synthesis
-
PCR amplification kit and primers flanking the target gene region
-
DNA sequencing reagents and equipment
-
Sequence analysis software
Procedure:
-
RNA Extraction: Extract viral RNA from the culture supernatant of the resistant virus.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the viral RNA using reverse transcriptase.
-
PCR Amplification: Amplify the target gene (e.g., the reverse transcriptase coding region) from the cDNA using PCR.
-
DNA Sequencing: Sequence the amplified PCR product.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence to identify nucleotide and amino acid changes (mutations).
Phenotypic Resistance Analysis
This protocol details the method for quantifying the level of resistance of a viral strain to a specific drug.
Objective: To determine the concentration of an inhibitor required to inhibit the replication of a resistant viral strain by 50% (EC50) and compare it to the EC50 against a wild-type virus.
Materials:
-
Resistant and wild-type viral stocks
-
Susceptible host cells
-
96-well cell culture plates
-
Test inhibitor at various dilutions
-
Assay for measuring viral replication (e.g., p24 ELISA, luciferase reporter assay)
Procedure:
-
Cell Plating: Seed susceptible host cells in a 96-well plate.
-
Drug Dilution Series: Prepare a serial dilution of the test inhibitor.
-
Infection and Treatment: Infect the cells with either the resistant or wild-type virus and immediately add the different concentrations of the inhibitor.
-
Incubation: Incubate the plates for a defined period (e.g., 3-5 days).
-
Quantify Viral Replication: Measure the extent of viral replication in each well.
-
EC50 Calculation: Calculate the EC50 value for both the resistant and wild-type viruses. The fold-change in EC50 (EC50 resistant / EC50 wild-type) indicates the level of resistance.
Visualizing Key Concepts and Workflows
To further clarify the concepts and processes involved in assessing the genetic barrier to resistance, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Action.
Caption: Workflow for Assessing the Genetic Barrier to Resistance.
Conclusion
This compound (compound 10n) demonstrates a compelling in vitro resistance profile, maintaining potency against several key NNRTI-resistant HIV-1 strains. Its efficacy against the Y181C and K103N/Y181C double mutant, in particular, suggests a potentially higher genetic barrier to resistance compared to some first-generation NNRTIs. Further in-depth analysis, including comprehensive in vitro resistance selection studies and calculation of the genetic barrier score based on emerging mutations, is warranted to fully characterize its resistance profile. The experimental protocols and comparative data presented in this guide provide a framework for such continued investigation, which is essential for the development of more durable and effective antiretroviral therapies.
Safety Operating Guide
Navigating the Final Step: Proper Disposal of HIV-1 Inhibitor-66
For researchers and scientists in the fast-paced world of drug development, the proper disposal of novel compounds like HIV-1 inhibitor-66 is a critical final step in the experimental workflow. Ensuring the safe and compliant disposal of such research materials is paramount for both personnel safety and environmental protection. This guide provides essential, step-by-step information for the proper handling and disposal of this compound, a small molecule antiretroviral compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the material safety data sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as a hazardous substance.
Personal Protective Equipment (PPE): A comprehensive approach to safety begins with the correct PPE. Always wear the following when handling this compound:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its specific chemical properties and the applicable local, state, and federal regulations. The following protocol outlines a general procedure for a small molecule inhibitor of this nature.
-
Decontamination of Labware:
-
All glassware, plasticware, and other equipment that has come into contact with this compound must be decontaminated.
-
Rinse contaminated items with a suitable solvent (e.g., ethanol or isopropanol) to remove residual compound. Collect this solvent rinse as chemical waste.
-
Following the solvent rinse, wash the labware with an appropriate laboratory detergent and water.
-
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed").
-
Liquid Waste: Solutions containing this compound and the solvent rinses from decontamination should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.[1][2][3][4] Many small molecule inhibitors are persistent in the environment and can be toxic to aquatic life.[2]
-
Your EHS office will arrange for collection by a licensed hazardous waste disposal company. These companies typically use high-temperature incineration or other specialized methods to destroy chemical waste safely.
-
Data on Similar Compounds
While specific quantitative data for this compound is not publicly available, the following table summarizes typical hazard and disposal information found in the Safety Data Sheets for other small molecule HIV-1 inhibitors, such as protease and integrase inhibitors. This information provides a valuable reference for the types of data to consider when assessing the risks of a new compound.
| Parameter | Example Information from HIV-1 Inhibitor SDS | Relevance to Disposal |
| Acute Toxicity | Harmful if swallowed.[2] | Dictates the need for careful handling to prevent ingestion and the labeling of waste as "Toxic." |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[2] | Emphasizes the critical importance of preventing release into the environment and not disposing of the compound down the drain. |
| Stability | Stable under normal laboratory conditions. | Indicates that no special precautions are needed for immediate degradation before disposal, but also that the compound will persist if not properly disposed of. |
| Reactivity | May react with strong oxidizing agents. | Informs the need to segregate waste and avoid mixing with incompatible chemicals. |
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory safety protocols for handling chemical waste, as detailed in various institutional and regulatory guidelines. For instance, the practice of segregating and labeling hazardous waste is a cornerstone of the Resource Conservation and Recovery Act (RCRA) in the United States.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
Essential Safety and Handling Protocols for HIV-1 Inhibitor-66
Disclaimer: "HIV-1 inhibitor-66" is not a specifically identified chemical compound in the public domain. The following guidance is based on established safety protocols for handling potent, small molecule inhibitors in a laboratory setting and general biosafety practices for working with HIV-related research materials. Researchers must consult the specific Safety Data Sheet (SDS) for the exact inhibitor they are using.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with HIV-1 inhibitors. Adherence to these protocols is critical to ensure personal safety and prevent environmental contamination.
I. Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The minimum required PPE for handling HIV-1 inhibitors includes:
-
Gloves: Nitrile or neoprene gloves should be worn at all times. Double-gloving is recommended, especially when handling concentrated stock solutions. Gloves must be changed immediately if contaminated, torn, or punctured.[1][2]
-
Lab Coat: A buttoned, knee-length lab coat is required to protect street clothes and skin from splashes.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes and aerosols.[2]
-
Respiratory Protection: For procedures that may generate aerosols or dusts of the compound, a properly fitted N95 respirator or a higher level of respiratory protection should be used within a certified chemical fume hood.
A comprehensive list of recommended PPE is detailed in the table below.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or Neoprene, double-gloved recommended | Prevents skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Knee-length, fully buttoned | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or higher (as needed) | Prevents inhalation of aerosols or dust particles. |
| Shoe Covers | Disposable | Prevents tracking of contaminants outside the lab.[3] |
II. Safe Handling and Operational Plan
A systematic approach to handling HIV-1 inhibitors minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
III. Experimental Protocols
A. Preparation of Stock Solutions
-
Review the Safety Data Sheet (SDS): Before handling any new chemical, thoroughly read the SDS to understand its specific hazards, handling precautions, and emergency procedures.
-
Assemble Materials: Gather the inhibitor, solvent (e.g., DMSO), vials, pipettes, and all necessary PPE.
-
Don PPE: Put on a lab coat, safety glasses, and double gloves.
-
Weighing the Compound:
-
Perform all weighing activities within a ventilated balance enclosure or a chemical fume hood to contain any dust.
-
Use a microbalance to accurately weigh the desired amount of the inhibitor onto weighing paper or directly into a tared vial.
-
Handle the solid compound gently to minimize the creation of airborne dust.
-
-
Solubilization:
-
In a chemical fume hood, carefully add the appropriate volume of solvent to the vial containing the weighed inhibitor.
-
Cap the vial securely before mixing.
-
Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Keep the vial capped during this process to prevent aerosol generation.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) as specified in the product datasheet.[4]
-
B. Decontamination and Spill Response
-
Decontamination:
-
At the end of each work session, decontaminate all surfaces and equipment.
-
Wipe down the work area within the chemical fume hood with 70% ethanol or another appropriate disinfectant.
-
Immerse any contaminated, non-disposable equipment in a suitable disinfectant solution.
-
-
Spill Response:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with absorbent pads.
-
Wipe the spill area with a disinfectant, such as a 1:10 bleach solution, followed by 70% ethanol.[5]
-
Dispose of all contaminated materials as hazardous chemical waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the contaminated area.
-
-
IV. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and vials. Place all solid waste into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: This includes unused stock solutions, and contaminated solvents. Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
B. Disposal Procedure
-
Container Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Keep containers closed except when adding waste.
-
Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of any chemical waste down the drain.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with HIV-1 inhibitors.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
